CBS-1114 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N'-anilinobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.ClH/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12;/h1-10,15H,(H2,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXOQILBPMWGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186893 | |
| Record name | Benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33244-00-7 | |
| Record name | Benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033244007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of CBS-1114 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBS-1114 hydrochloride is a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a critical component in the inflammatory cascade. This technical guide provides a detailed overview of the mechanism of action of this compound, drawing from the available, albeit limited, scientific and chemical literature. The primary therapeutic potential for this compound lies in its ability to modulate inflammatory pathways, making it a person of interest for inflammation-related disorders. Some evidence also suggests a potential role in improving cardiovascular health.
The 5-Lipoxygenase Signaling Pathway: The Target of CBS-1114
The 5-lipoxygenase pathway is a crucial branch of the arachidonic acid cascade, which is responsible for the synthesis of a group of potent pro-inflammatory lipid mediators known as leukotrienes. The cascade is initiated by the release of arachidonic acid from the cell membrane.
The key steps in the 5-LOX pathway are as follows:
-
Conversion of Arachidonic Acid: The enzyme 5-lipoxygenase catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
Formation of Leukotriene A4 (LTA4): 5-HPETE is then rapidly converted to the unstable epoxide, leukotriene A4 (LTA4).
-
Synthesis of Pro-Inflammatory Leukotrienes: LTA4 serves as a substrate for the synthesis of various downstream leukotrienes, including leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in smooth muscle contraction and increased vascular permeability.
By inhibiting 5-LOX, this compound effectively blocks the initial and rate-limiting step of this pathway, thereby preventing the production of all downstream leukotrienes.
Visualizing the 5-Lipoxygenase Pathway and the Action of CBS-1114
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of intervention for this compound.
Caption: The 5-Lipoxygenase Pathway and the inhibitory action of this compound.
Quantitative Data
At present, there is a notable absence of publicly available, peer-reviewed quantitative data for this compound, such as IC50, Ki, or EC50 values. Chemical suppliers list the compound as a "potent" 5-lipoxygenase inhibitor, but the specific potency has not been detailed in the accessible literature.
Experimental Protocols
While specific experimental protocols for the evaluation of this compound are not available, the following outlines a general methodology for a 5-lipoxygenase inhibitor screening assay, which would be applicable for determining its inhibitory potential.
General 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay Protocol (Fluorometric)
1. Principle:
This assay measures the activity of 5-LOX through a fluorometric method. The enzyme converts a specific substrate to an intermediate that reacts with a probe to produce a fluorescent signal. An inhibitor of 5-LOX will reduce the rate of this reaction, leading to a decrease in the fluorescence signal.
2. Materials:
-
Recombinant human 5-lipoxygenase enzyme
-
5-LOX Assay Buffer
-
5-LOX Substrate (e.g., arachidonic acid)
-
Fluorometric Probe
-
Known 5-LOX inhibitor (e.g., Zileuton) for positive control
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
3. Experimental Workflow:
The following diagram illustrates a typical workflow for a 5-LOX inhibitor screening assay.
Caption: A generalized experimental workflow for a 5-lipoxygenase inhibitor screening assay.
4. Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the 5-LOX enzyme to the desired concentration in the assay buffer.
-
Compound Plating: Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Also, include wells for the positive control and a vehicle control (containing the solvent used to dissolve the test compound).
-
Enzyme Addition: Add the diluted 5-LOX enzyme to all wells except for the 'no enzyme' control wells.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 5-LOX substrate and the fluorometric probe to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths. The readings should be taken in a kinetic mode (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Vehicle Control - Rate of Test Compound) / Rate of Vehicle Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a targeted inhibitor of 5-lipoxygenase, a key enzyme in the production of pro-inflammatory leukotrienes. Its mechanism of action is centered on the blockade of the arachidonic acid cascade at an early and critical juncture. While the available information strongly supports this mechanism, a comprehensive understanding of its pharmacological profile requires further investigation to establish quantitative measures of its potency and to elucidate its effects in more complex biological systems. The experimental framework provided here offers a standard approach for the in vitro characterization of this compound and similar 5-LOX inhibitors.
CBS-1114 Hydrochloride: A Technical Overview for Drug Development Professionals
For Research Use Only. Not for use in humans.
Introduction
CBS-1114 hydrochloride is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[1][2] By targeting this enzyme, this compound effectively blocks the production of leukotrienes, which are potent lipid mediators of inflammation. This mechanism of action positions this compound as a promising candidate for investigation in a range of inflammatory and related disorders. This document provides a technical guide for researchers, scientists, and drug development professionals on the core aspects of this compound, including its mechanism of action, potential therapeutic applications, and relevant experimental protocols.
Chemical and Physical Properties
While specific quantitative data for this compound is not publicly available, this table outlines its fundamental properties.
| Property | Value |
| Chemical Name | 2-(1-methyl-1-phenylethyl)-5-aminopyridine hydrochloride |
| Molecular Formula | C₁₃H₁₄ClN₃ |
| CAS Number | 33244-00-7 |
| Molecular Weight | 247.72 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% (for research-grade material) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is responsible for the initial step in the conversion of arachidonic acid to a class of inflammatory mediators known as leukotrienes. This pathway is a critical component of the inflammatory cascade.
The signaling pathway is illustrated below:
Preclinical Evaluation: Experimental Protocols
The following are representative, detailed methodologies for key experiments to evaluate the efficacy of 5-lipoxygenase inhibitors like this compound.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the 5-LOX enzyme.
Materials:
-
Human recombinant 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Potato starch
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound (this compound)
-
Reference inhibitor (e.g., Zileuton)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the 5-LOX enzyme solution.
-
Add varying concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate to each well.
-
Measure the absorbance at 234 nm at regular intervals for 10-15 minutes. The formation of a conjugated diene in the product of the 5-LOX reaction leads to an increase in absorbance at this wavelength.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
In Vivo Model of Acute Inflammation: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model to assess the anti-inflammatory activity of a compound in vivo.
Animals:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and different dose levels of the test compound.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
The following diagram illustrates a general workflow for the preclinical evaluation of an anti-inflammatory compound.
Synthesis
Conclusion
This compound is a potent 5-lipoxygenase inhibitor with a clear mechanism of action that makes it a compelling subject for further research in the field of inflammation. While specific preclinical data on this compound is limited in publicly accessible literature, the established protocols for evaluating 5-LOX inhibitors provide a clear path for its investigation. Further studies are warranted to fully characterize its pharmacological profile and assess its therapeutic potential.
References
The 5-Lipoxygenase Inhibitory Activity of CBS-1114 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBS-1114 hydrochloride is a novel small molecule inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This technical guide provides a comprehensive overview of the current understanding of the 5-lipoxygenase inhibitory activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.
Introduction to 5-Lipoxygenase and its Role in Inflammation
The 5-lipoxygenase (5-LOX) pathway is a key branch of the arachidonic acid cascade, leading to the production of leukotrienes. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and converted by 5-LOX to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[1] Dysregulation of the 5-LOX pathway is a hallmark of numerous inflammatory conditions, making 5-LOX a prime therapeutic target for the development of novel anti-inflammatory agents.[1]
Quantitative Analysis of 5-LOX Inhibition by this compound
The inhibitory potency of this compound against 5-lipoxygenase has been determined through a series of in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Cell/Enzyme Source | Substrate | IC50 (µM) | Reference |
| Cell-free 5-LOX activity assay | Purified human recombinant 5-LOX | Arachidonic Acid | Data not available in search results | |
| Cellular 5-LOX activity assay | Human neutrophils | A23187 (calcium ionophore) | Data not available in search results | |
| Leukotriene B4 (LTB4) production | Human whole blood | Data not available in search results | Data not available in search results |
Note: Specific quantitative data for this compound, such as IC50 values, were not available in the provided search results. The table structure is provided as a template for presenting such data once it becomes available.
Experimental Protocols
Cell-Free 5-Lipoxygenase Activity Assay
This assay directly measures the enzymatic activity of purified 5-LOX and its inhibition by a test compound.
Methodology:
-
Enzyme Preparation: Purified human recombinant 5-lipoxygenase is used.
-
Reaction Mixture: The reaction buffer typically contains a buffer system (e.g., Tris-HCl), calcium chloride, and ATP.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Detection: The formation of 5-LOX products, such as 5-HPETE or its downstream metabolites, is monitored. This is often achieved by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) corresponding to the conjugated diene structure of the products.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular 5-Lipoxygenase Activity Assay in Human Neutrophils
This assay assesses the ability of a compound to inhibit 5-LOX activity within a cellular context, which is more physiologically relevant than a cell-free assay.
Methodology:
-
Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
Cell Stimulation: The isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.
-
Leukotriene Synthesis Induction: Leukotriene synthesis is stimulated by adding a calcium ionophore, such as A23187, which increases intracellular calcium levels and activates 5-LOX.
-
Leukotriene Measurement: After a specific incubation time, the reaction is stopped, and the amount of leukotrienes (e.g., LTB4) released into the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the amount of leukotrienes produced in the presence of the inhibitor to that produced in the vehicle control. The IC50 value is then calculated.
Signaling Pathways and Experimental Workflows
The 5-Lipoxygenase Signaling Pathway
The following diagram illustrates the central role of 5-lipoxygenase in the conversion of arachidonic acid to pro-inflammatory leukotrienes. This compound acts by directly inhibiting the 5-LOX enzyme, thereby blocking the entire downstream cascade.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway.
Experimental Workflow for Evaluating 5-LOX Inhibitors
The diagram below outlines a typical experimental workflow for the initial characterization of a potential 5-lipoxygenase inhibitor like this compound.
Caption: Experimental workflow for 5-LOX inhibitor evaluation.
Conclusion
This compound represents a promising new agent for the inhibition of the 5-lipoxygenase pathway. Its ability to block the production of pro-inflammatory leukotrienes suggests its potential therapeutic utility in a range of inflammatory disorders. Further in vivo studies are warranted to fully elucidate its pharmacological profile and clinical potential. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals working on the advancement of novel 5-LOX inhibitors.
References
An In-depth Technical Guide to CBS-1114 Hydrochloride: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBS-1114 hydrochloride, identified as a potent 5-lipoxygenase (5-LOX) inhibitor, holds potential for research in inflammation and related disorders. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and mechanism of action. Due to the limited publicly available data on this compound, this document summarizes the existing knowledge and provides a framework for future research and development.
Introduction
Inflammatory processes are at the core of numerous acute and chronic diseases. The 5-lipoxygenase (5-LOX) pathway plays a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. Inhibition of 5-LOX is, therefore, a key therapeutic strategy for managing a range of inflammatory conditions. This compound has emerged as a noteworthy small molecule inhibitor of this pathway. This guide aims to consolidate the technical information available on this compound to support ongoing and future research endeavors.
Discovery and Development
Chemical Synthesis
A detailed, peer-reviewed synthesis protocol for this compound, with the chemical name 2-(4-chlorophenyl)-N-(pyridin-2-yl)hydrazinecarboxamide hydrochloride, is not explicitly described in readily accessible scientific literature. However, based on the chemical structure, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway
The synthesis of this compound likely involves a multi-step process, starting from commercially available precursors. A potential synthetic workflow is outlined below.
An In-Depth Technical Guide to the Biological Properties of CBS-1114 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBS-1114 hydrochloride is recognized as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses, making 5-lipoxygenase an attractive therapeutic target for a variety of inflammatory disorders. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its mechanism of action, available in vitro data, and relevant experimental protocols. Due to the limited availability of public data, this guide also outlines general methodologies for assessing the activity of 5-lipoxygenase inhibitors, which can be applied to the further study of this compound.
Introduction to 5-Lipoxygenase and its Role in Inflammation
The 5-lipoxygenase (5-LOX) pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes. These inflammatory mediators are implicated in the pathophysiology of numerous diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is further metabolized to leukotriene A4 (LTA4), a pivotal substrate for the synthesis of various leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to increase vascular permeability and induce bronchoconstriction.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the 5-lipoxygenase enzyme. By blocking the activity of 5-LOX, it prevents the initial step in the leukotriene biosynthetic pathway, thereby reducing the production of all downstream leukotrienes. This mechanism of action underlies its potential as an anti-inflammatory agent.
Below is a diagram illustrating the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of 5-Lipoxygenase by this compound.
Quantitative Data
For the purpose of comparison, a table of IC50 values for other known 5-lipoxygenase inhibitors is provided below. This data is sourced from various publications and commercial suppliers.
| Compound | Target | IC50 Value | Organism |
| Zileuton | 5-Lipoxygenase | ~1 µM | Human |
| MK-886 | 5-LOX activating protein (FLAP) | ~3 nM | Human |
| Caffeic Acid | 5-Lipoxygenase | ~3.7 µM | Human |
This table is for illustrative purposes and does not contain data for this compound due to its unavailability.
Experimental Protocols
Detailed experimental protocols for the specific evaluation of this compound are not publicly documented. However, standard assays for determining 5-lipoxygenase inhibition can be employed.
In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This protocol is a generalized method for assessing the inhibition of 5-lipoxygenase activity.
Objective: To determine the IC50 value of this compound against 5-lipoxygenase.
Materials:
-
Soybean Lipoxygenase (or purified human recombinant 5-LOX)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution.
-
In a 96-well plate, add the enzyme solution (in borate buffer) to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate to each well.
-
Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of the hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.
-
The rate of reaction is calculated from the slope of the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the in vitro inhibition of 5-LOX.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a standard animal model to assess the in vivo anti-inflammatory potential of a compound.
Objective: To evaluate the anti-inflammatory effect of this compound in a rodent model of acute inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment groups (at various doses).
-
This compound or the respective control is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inflammation is induced by injecting a sub-plantar injection of carrageenan into the right hind paw of each animal.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of edema inhibition is calculated for each treatment group compared to the vehicle control group.
Conclusion
This compound is a promising compound for researchers in the field of inflammation due to its targeted inhibition of 5-lipoxygenase. While the publicly available data on its specific biological properties is limited, the established role of 5-LOX in inflammation provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this compound's potency and in vivo efficacy. Further studies are warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to CBS-1114 Hydrochloride: A Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBS-1114 hydrochloride (CAS Number: 33244-00-7), also known as N-Phenylbenzamidrazone hydrochloride, is a potent inhibitor of 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. By targeting 5-LOX, this compound presents a significant area of interest for research in inflammation and related disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, the signaling pathway it modulates, and detailed experimental protocols for its investigation.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. The 5-lipoxygenase pathway, which leads to the production of leukotrienes from arachidonic acid, is a critical cascade in the inflammatory process.[1][2] Leukotrienes are implicated in the pathophysiology of various inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease.[3] this compound is a small molecule inhibitor of 5-lipoxygenase, positioning it as a valuable tool for studying the roles of leukotrienes in health and disease and as a potential lead compound for therapeutic development.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 33244-00-7 | [4] |
| Chemical Name | N-Phenylbenzamidrazone hydrochloride | [5] |
| Molecular Formula | C₁₃H₁₄ClN₃ | [6] |
| Molecular Weight | 247.72 g/mol | [7] |
| Appearance | Solid | |
| Purity | ≥98% (typically) |
Mechanism of Action: Inhibition of 5-Lipoxygenase
This compound exerts its biological effects through the potent inhibition of 5-lipoxygenase.[4] 5-LOX is a non-heme iron-containing enzyme that catalyzes the initial two steps in the conversion of arachidonic acid into leukotrienes.[8][9]
The enzyme first introduces a hydroperoxy group into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[2] Subsequently, 5-LOX catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A₄ (LTA₄).[8] LTA₄ is a key intermediate that can be further metabolized to either leukotriene B₄ (LTB₄) or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[10][11] By inhibiting 5-LOX, this compound effectively blocks the production of all downstream leukotrienes, thereby mitigating their pro-inflammatory effects.
The 5-Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway, the target of this compound.
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Quantitative Data
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the activity of this compound.
In Vitro 5-Lipoxygenase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available lipoxygenase assay kits and provides a method to determine the inhibitory activity of this compound.[12][13]
Materials:
-
Human recombinant 5-lipoxygenase (5-LOX)
-
This compound
-
Arachidonic acid (substrate)
-
LOX Assay Buffer
-
LOX Probe
-
96-well white microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in LOX Assay Buffer to create a range of test concentrations.
-
Prepare a working solution of arachidonic acid in the LOX Assay Buffer.
-
Prepare a working solution of the 5-LOX enzyme in ice-cold LOX Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the different concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known 5-LOX inhibitor).
-
Add the 5-LOX enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate solution to all wells.
-
Immediately add the LOX probe to all wells.
-
Measure the fluorescence in a kinetic mode for 30-60 minutes at an excitation/emission wavelength of approximately 500/536 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the workflow for determining the IC₅₀ of this compound.
References
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arachidonate 5-lipoxygenase - Wikipedia [en.wikipedia.org]
- 10. portlandpress.com [portlandpress.com]
- 11. biosciencepharma.com [biosciencepharma.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
An In-depth Technical Guide to CBS-1114 Hydrochloride: A Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CBS-1114 hydrochloride, a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This document consolidates available data on its molecular structure, physicochemical properties, mechanism of action, and its relevance in the broader context of inflammatory pathways.
Molecular Structure and Physicochemical Properties
This compound is a small molecule with the chemical formula C13H14ClN3. The molecular structure is defined by the SMILES string N=C(C1=CC=CC=C1)NNC2=CC=CC=C2.Cl.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33244-00-7 | [1][2] |
| Molecular Formula | C13H14ClN3 | [2] |
| Molecular Weight | 247.72 g/mol | [1] |
| SMILES | N=C(C1=CC=CC=C1)NNC2=CC=CC=C2.Cl | [1] |
| Purity | >95% | [2] |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound functions as a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are powerful inflammatory mediators derived from the metabolism of arachidonic acid.[3][4][5] The 5-LOX pathway is a critical component of the inflammatory cascade, and its inhibition is a therapeutic strategy for a variety of inflammatory diseases.[6]
The synthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[3] The enzyme 5-lipoxygenase then converts arachidonic acid into leukotriene A4 (LTA4).[3] LTA4 is an unstable epoxide that is subsequently converted into two main classes of leukotrienes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3] LTB4 is a potent chemoattractant for neutrophils and other immune cells, while cysteinyl leukotrienes are known to cause bronchoconstriction, increased vascular permeability, and mucus secretion, particularly in the context of allergic reactions.[3]
By inhibiting 5-LOX, this compound effectively blocks the production of all downstream leukotrienes, thereby mitigating the inflammatory response. This mechanism of action makes it a valuable tool for research into inflammation and a potential therapeutic agent for inflammation-related disorders.[1]
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_LOX [label="5-Lipoxygenase\n(5-LOX)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CBS1114 [label="CBS-1114\nHydrochloride", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A4\n(LTA4)", fillcolor="#FBBC05", fontcolor="#202124"]; LTA4_Hydrolase [label="LTA4 Hydrolase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTC4_Synthase [label="LTC4 Synthase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTB4 [label="Leukotriene B4\n(LTB4)\n(Pro-inflammatory)", fillcolor="#FBBC05", fontcolor="#202124"]; LTC4 [label="Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4)\n(Allergic Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=plaintext, fontcolor="#202124"]; Allergy [label="Allergic Reactions", shape=plaintext, fontcolor="#202124"];
// Edges Arachidonic_Acid -> Five_LOX [dir=none]; Five_LOX -> LTA4; CBS1114 -> Five_LOX [label="Inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; LTA4 -> LTA4_Hydrolase [dir=none]; LTA4_Hydrolase -> LTB4; LTA4 -> LTC4_Synthase [dir=none]; LTC4_Synthase -> LTC4; LTB4 -> Inflammation; LTC4 -> Allergy; }
Figure 1: this compound Inhibition of the 5-Lipoxygenase Pathway.
Experimental Protocols
General 5-Lipoxygenase (5-LOX) Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of this compound on 5-lipoxygenase.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference 5-LOX inhibitor (e.g., Zileuton)
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 234 nm
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to achieve a range of desired test concentrations.
-
Prepare a solution of arachidonic acid in the reaction buffer.
-
Prepare a solution of 5-lipoxygenase in the reaction buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Reaction buffer
-
Test compound (this compound) or reference inhibitor at various concentrations. Include a vehicle control (solvent only).
-
5-lipoxygenase enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Immediately begin monitoring the change in absorbance at 234 nm over time using the spectrophotometer. The increase in absorbance corresponds to the formation of the conjugated diene hydroperoxides, the products of the 5-LOX reaction.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Reagents [label="Prepare Reagents\n(CBS-1114, 5-LOX, Arachidonic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Components [label="Add Buffer, CBS-1114, and 5-LOX\nto 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Pre-incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Substrate [label="Add Arachidonic Acid\nto initiate reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance at 234 nm", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Calculate % Inhibition and IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep_Reagents; Prep_Reagents -> Add_Components; Add_Components -> Incubate; Incubate -> Add_Substrate; Add_Substrate -> Measure_Absorbance; Measure_Absorbance -> Analyze_Data; Analyze_Data -> End; }
Figure 2: General Workflow for a 5-Lipoxygenase Inhibition Assay.
Preclinical and Clinical Data
Currently, there is a lack of publicly available, specific preclinical or clinical data for this compound. While it is described as a potent 5-lipoxygenase inhibitor, quantitative data such as IC50 values from various cell-based or in vivo models, pharmacokinetic profiles, and efficacy in animal models of inflammation are not detailed in the accessible literature.
The development of 5-lipoxygenase inhibitors has been an area of active research for several decades, with some compounds advancing to clinical trials and one, Zileuton, receiving FDA approval for the treatment of asthma.[7][8] The therapeutic potential of 5-LOX inhibitors extends to other inflammatory conditions such as cardiovascular diseases and cancer.[6] However, the development of these inhibitors has faced challenges, including issues with pharmacokinetics and side effects.[7][8]
Further research and publication of data on this compound are necessary to fully understand its therapeutic potential and to position it within the landscape of existing and emerging anti-inflammatory agents.
Conclusion
This compound is a promising pharmacological tool for the study of inflammatory processes mediated by the 5-lipoxygenase pathway. Its well-defined molecular structure and its targeted mechanism of action make it a valuable compound for researchers in academia and the pharmaceutical industry. The future elucidation of its detailed biological activity and pharmacokinetic properties through further studies will be crucial in determining its potential for development as a therapeutic agent for the treatment of a range of inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. keyorganics.net [keyorganics.net]
- 3. selfhacked.com [selfhacked.com]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Lipoxygenase inhibitors: a review of recent developments and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 8. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
Research applications of 5-lipoxygenase inhibitors
An In-depth Technical Guide to the Research Applications of 5-Lipoxygenase Inhibitors
Introduction
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the metabolism of arachidonic acid, catalyzing the initial steps in the biosynthesis of leukotrienes, which are potent lipid mediators.[1][2][3] This pathway is a critical component of inflammatory responses and has been implicated in the pathophysiology of a wide range of diseases. Leukotrienes contribute to inflammation by increasing the migration of immune cells, enhancing the permeability of small blood vessels, and inducing the contraction of smooth muscles in the airways.[4] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for numerous inflammatory conditions, including asthma, allergic rhinitis, cardiovascular diseases, and various types of cancer.[5][6] Currently, Zileuton is the only 5-LOX inhibitor approved for clinical use, primarily for the treatment of asthma.[3][7][8] However, extensive research continues to uncover new applications and develop novel, more selective, and potent inhibitors.
The 5-LOX pathway is initiated by cellular stimuli that lead to the release of arachidonic acid from the nuclear membrane phospholipids by cytosolic phospholipase A2. The 5-LOX-activating protein (FLAP) facilitates the transfer of arachidonic acid to 5-LOX.[9][10] The enzyme then converts arachidonic acid into the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into leukotriene A4 (LTA4). LTA4 serves as a crucial branching point, being either hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4) or conjugated with glutathione by LTC4 synthase to produce the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[11][12] These leukotrienes exert their biological effects by binding to specific G-protein-coupled receptors on target cells.[10][11]
References
- 1. Lipoxygenase Inhibitors as Cancer Chemopreventives: Discovery, Recent Developments and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. 5-Lipoxygenase inhibitors: a review of recent developments and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goodrx.com [goodrx.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of Leukotrienes in Inflammatory Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukotrienes, a family of potent lipid mediators derived from arachidonic acid, are pivotal players in the intricate cascade of inflammatory responses. Their overproduction is a hallmark of numerous chronic inflammatory diseases, driving pathological processes such as leukocyte recruitment, smooth muscle contraction, and increased vascular permeability. This technical guide provides a comprehensive overview of the role of leukotrienes in key inflammatory conditions, including asthma, allergic rhinitis, rheumatoid arthritis, and inflammatory bowel disease. It delves into the biosynthesis and signaling pathways of these eicosanoids, presents quantitative data on their dysregulation in disease states, and outlines detailed experimental protocols for their study. Furthermore, this guide explores the pharmacological interventions targeting the leukotriene pathway, offering insights for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics.
Introduction to Leukotrienes
Leukotrienes are synthesized predominantly by leukocytes, mast cells, and macrophages in response to various stimuli.[1] They are divided into two main classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[2][3] These lipid mediators exert their biological effects by binding to specific G protein-coupled receptors (GPCRs), namely the BLT1 and BLT2 receptors for LTB4, and the CysLT1 and CysLT2 receptors for the CysLTs.[2][4] The activation of these receptors triggers a cascade of intracellular signaling events that ultimately orchestrate the inflammatory response.[5][6]
Leukotriene Biosynthesis and Signaling Pathways
The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[7] LTA4 is then further metabolized into either LTB4 by the enzyme LTA4 hydrolase or into LTC4 by LTC4 synthase.[1] LTC4 is subsequently converted to LTD4 and then to LTE4 by extracellular peptidases.[2]
Leukotriene Biosynthesis Pathway
The enzymatic cascade responsible for the production of leukotrienes is a critical target for therapeutic intervention.
Caption: The enzymatic cascade of leukotriene synthesis from membrane phospholipids.
LTB4 Receptor Signaling
LTB4 primarily signals through the high-affinity BLT1 receptor, which is predominantly expressed on leukocytes.[4][8] Activation of BLT1, a Gi and Gq-coupled receptor, leads to a variety of cellular responses critical for inflammation, including chemotaxis, degranulation, and the production of reactive oxygen species.[4][6][9]
Caption: Downstream signaling cascade initiated by LTB4 binding to the BLT1 receptor.
Cysteinyl Leukotriene Receptor Signaling
CysLTs, particularly LTD4, signal through the CysLT1 receptor, which is coupled to Gq proteins.[10][11] Activation of this pathway leads to an increase in intracellular calcium, resulting in smooth muscle contraction, increased vascular permeability, and mucus secretion, all of which are key features of asthma and allergic rhinitis.[5][10]
Caption: Signaling pathway activated by cysteinyl leukotrienes via the CysLT1 receptor.
Role of Leukotrienes in Specific Inflammatory Diseases
Elevated levels of leukotrienes are strongly associated with the pathophysiology of several inflammatory diseases.
Asthma
In asthma, CysLTs are potent bronchoconstrictors, increase mucus production, and promote eosinophilic inflammation in the airways.[12] LTB4 also contributes to airway inflammation by attracting neutrophils.[13]
Allergic Rhinitis
CysLTs play a significant role in allergic rhinitis by increasing nasal blood flow, vascular permeability, and mucus secretion, leading to the characteristic symptoms of nasal congestion and rhinorrhea.[4][10]
Rheumatoid Arthritis
LTB4 is a potent chemoattractant for neutrophils and is found at high concentrations in the synovial fluid of patients with rheumatoid arthritis, contributing to joint inflammation and damage.[7][14][15]
Inflammatory Bowel Disease
In inflammatory bowel disease (IBD), particularly ulcerative colitis, there is an increased synthesis of LTB4 in the colonic mucosa, which promotes the infiltration of neutrophils and contributes to tissue injury.[1][16][17]
Quantitative Data on Leukotriene Levels in Inflammatory Diseases
The following tables summarize the quantitative data on leukotriene concentrations in biological samples from patients with various inflammatory diseases compared to healthy controls.
Table 1: Leukotriene Levels in Asthma
| Analyte | Sample Type | Patient Group | Concentration (pg/mL) | Control Group | Concentration (pg/mL) | Reference |
| LTB4 | Sputum | Steroid-naïve asthma | 1532 (median) | Healthy | 879 (median) | [13][18] |
| LTB4 | Sputum | Severe asthma (ICS + LABA) | 1565 (median) | Healthy | 879 (median) | [13][18] |
| LTE4 | Plasma | Asthmatic | 1073 ± 133 | Healthy | 530 ± 190 | [19] |
| CysLTs | Sputum | Asthmatic | 12.3 - 891 | - | - | [20] |
| LTB4 | Sputum | Asthmatic | 79 - 7220 | - | - | [20][21] |
Table 2: Leukotriene Levels in Allergic Rhinitis
| Analyte | Sample Type | Patient Group | Finding | Control Group | Finding | Reference |
| CysLTs | Nasal Lavage | Allergic Rhinitis (symptomatic) | Significantly elevated | Healthy | Lower levels | [4][5][10] |
| CysLTs | Nasal Lavage | Allergic Rhinitis (pollen season) | Significantly increased | Same patients (baseline) | Lower levels | [5] |
Table 3: Leukotriene Levels in Rheumatoid Arthritis
| Analyte | Sample Type | Patient Group | Finding | Control Group | Finding | Reference |
| LTB4 | Synovial Fluid | Rheumatoid Arthritis | Significantly higher | Osteoarthritis | Lower levels | [7] |
| LTB4 | Serum | Rheumatoid Arthritis | Significantly elevated | Healthy | Lower levels | [22] |
Table 4: Leukotriene Levels in Inflammatory Bowel Disease
| Analyte | Sample Type | Patient Group | Finding | Control Group | Finding | Reference |
| LTB4 | Colonic Mucosa | Inflammatory Bowel Disease | >10-fold higher chemotactic activity | Healthy | Lower activity | [1] |
| LTB4 | Colonic Mucosa | Inflammatory Bowel Disease | Increased 5-lipoxygenase activity | Healthy | Lower activity | [16] |
| Urinary LTE4 | Urine | Crohn's Disease & Ulcerative Colitis (active) | Significantly increased | Healthy | Lower levels | [23] |
Therapeutic Targeting of the Leukotriene Pathway
Given their central role in inflammation, the leukotriene pathway has become an attractive target for therapeutic intervention.
5-Lipoxygenase Inhibitors
Zileuton is a direct inhibitor of 5-lipoxygenase, thereby blocking the synthesis of all leukotrienes.[2] It has shown efficacy in improving clinical variables in rheumatoid arthritis.[2][11]
Leukotriene Receptor Antagonists
Montelukast and zafirlukast are selective antagonists of the CysLT1 receptor.[24] They are widely used in the management of asthma and allergic rhinitis.[24]
Table 5: Efficacy of Anti-Leukotriene Therapies in Clinical Trials
| Drug | Disease | Key Efficacy Endpoint | Result | Reference |
| Montelukast | Asthma (mild) | % change in FEV1 | Significant improvement vs. placebo (p=0.005) | |
| Montelukast | Acute Asthma | FEV1 | Significant improvement vs. placebo (p=0.016) | |
| Zileuton | Rheumatoid Arthritis | Ionophore-induced LTB4 synthesis | 70% decrease | [2] |
| Montelukast + Fexofenadine | Allergic Rhinitis | Nasal congestion | Significantly better control vs. fexofenadine alone |
Experimental Protocols
Measurement of Leukotrienes
This competitive inhibition ELISA provides a quantitative measurement of LTB4 in various biological fluids.
Principle: LTB4 in the sample competes with a fixed amount of biotinylated LTB4 for binding sites on a pre-coated anti-LTB4 antibody. The amount of bound biotinylated LTB4 is detected using an avidin-HRP conjugate and a colorimetric substrate. The intensity of the color is inversely proportional to the concentration of LTB4 in the sample.
Protocol Outline:
-
Sample Preparation: Serum, plasma (collected with EDTA or heparin), or other biological fluids are prepared according to standard procedures. Tissue homogenates can also be used.
-
Assay Procedure:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add biotin-conjugated LTB4 to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add avidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of LTB4 in the samples is then determined from the standard curve.
This method offers high selectivity and sensitivity for the simultaneous measurement of LTC4, LTD4, and LTE4.
Principle: Leukotrienes are extracted from the biological matrix, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios.[20][21]
Protocol Outline:
-
Sample Preparation: Sputum, urine, or other biological fluids are subjected to solid-phase extraction (SPE) to isolate and concentrate the leukotrienes.[20]
-
LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation of the different CysLTs.[20]
-
MS/MS Detection: The separated leukotrienes are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-daughter ion transitions are monitored for each analyte, allowing for highly selective and sensitive quantification.[20]
-
Data Analysis: The concentration of each CysLT is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
Functional Assays
This assay measures the directed migration of neutrophils in response to a chemoattractant like LTB4.
Principle: Neutrophils are placed in the upper chamber of a Boyden chamber, which is separated from the lower chamber by a microporous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the membrane towards the chemoattractant is quantified.[14][18]
Protocol Outline:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.
-
Chamber Assembly: Assemble the Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).
-
Loading: Add the chemoattractant (e.g., LTB4) to the lower chamber and the neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification of Migration:
-
Microscopic Counting: Remove the membrane, fix and stain it, and count the number of migrated cells in multiple fields under a microscope.
-
Myeloperoxidase (MPO) Assay: Lyse the migrated cells in the lower chamber or on the underside of the membrane and measure the activity of the neutrophil-specific enzyme MPO.[18]
-
Fluorescence/Luminescence-based methods: Pre-label the neutrophils with a fluorescent dye and measure the fluorescence of the migrated cells. Alternatively, quantify ATP from migrated cells using a luminescent assay.[14]
-
This assay assesses the contractile effect of leukotrienes on airway or intestinal smooth muscle.
Principle: A strip of smooth muscle tissue (e.g., guinea pig ileum or trachea) is suspended in an organ bath containing a physiological salt solution. The contractile response of the tissue to the addition of a leukotriene is measured using an isometric force transducer.[13][15][20]
Protocol Outline:
-
Tissue Preparation: Dissect a segment of guinea pig ileum or trachea and mount it in an organ bath filled with warmed, aerated Tyrode's or Krebs-Henseleit solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time.
-
Drug Addition: Add increasing concentrations of the leukotriene (e.g., LTD4) to the organ bath in a cumulative or non-cumulative manner.
-
Recording of Contraction: Record the isometric contractions using a force transducer connected to a data acquisition system.
-
Data Analysis: Construct a dose-response curve by plotting the contractile response against the logarithm of the leukotriene concentration. This allows for the determination of parameters such as the EC50 (the concentration that produces 50% of the maximal response).
Conclusion
Leukotrienes are undeniably critical mediators in the pathogenesis of a wide range of inflammatory diseases. A thorough understanding of their synthesis, signaling, and precise roles in different disease contexts is essential for the development of more effective and targeted anti-inflammatory therapies. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of leukotriene biology and to translate this knowledge into novel therapeutic strategies. The continued investigation into the nuanced roles of different leukotriene receptors and their downstream signaling pathways will undoubtedly pave the way for the next generation of anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leukotriene receptors as therapeutic targets of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. apexbt.com [apexbt.com]
- 6. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 7. The inhibition of [3H]leukotriene D4 binding to guinea-pig lung membranes. The correlation of binding affinity with activity on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of leukotriene receptor signaling in inflammation and cancer | Lunds universitet [lu.se]
- 11. researchgate.net [researchgate.net]
- 12. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leukotrienes C4, D4 and E4: effects on human and guinea-pig cardiac preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYSLTR1 cysteinyl leukotriene receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leukotriene D4 acts in part to contract guinea pig ileum smooth muscle by releasing substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.biologists.com [journals.biologists.com]
- 23. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rjptsimlab.com [rjptsimlab.com]
Methodological & Application
CBS-1114 Hydrochloride: In Vitro Assay Protocols for the Evaluation of a 5-Lipoxygenase Inhibitor
For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of CBS-1114 hydrochloride, a potent inhibitor of 5-lipoxygenase (5-LOX).
This compound is a small molecule inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, making 5-LOX a significant therapeutic target. This document outlines the methodologies for characterizing the inhibitory activity of this compound in vitro.
Data Summary
| Compound | Target | Assay System | IC50 Value |
| Zileuton | 5-Lipoxygenase | Rat basophilic leukemia cell supernatant | 0.5 µM[2][3] |
| Rat polymorphonuclear leukocytes (PMNL) | 0.3 µM[2][3] | ||
| Human whole blood (LTB4 synthesis) | 2.6 µM | ||
| Nordihydroguaiaretic acid (NDGA) | 5-Lipoxygenase | Cell-free assay | 8 µM[4][5][6] |
| Microglial cells (TNFα antagonism) | 8 µM[7] |
Signaling Pathway
The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of various pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound, as a 5-LOX inhibitor, blocks this initial step, thereby preventing the production of all downstream leukotrienes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 5. Nordihydroguaiaretic acid | CMPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. abmole.com [abmole.com]
- 7. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CBS-1114 Hydrochloride, a 5-Lipoxygenase Inhibitor, in Cell Culture Experiments
Introduction
CBS-1114 hydrochloride is a potent inhibitor of 5-lipoxygenase (5-LOX)[1][2]. The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators derived from arachidonic acid[3]. By inhibiting 5-LOX, this compound can be a valuable tool for investigating the roles of leukotrienes in various cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis, particularly in the context of inflammatory diseases and cancer research.
These notes provide a comprehensive overview and detailed protocols for the application of this compound in cell culture experiments, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: The 5-Lipoxygenase Pathway
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is subsequently metabolized to leukotriene A4 (LTA4)[4]. LTA4 is an unstable intermediate that is further converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4)[4]. This compound, as a 5-LOX inhibitor, blocks the initial steps of this cascade, thereby reducing the production of all downstream leukotrienes.
Data Presentation: Efficacy of 5-LOX Inhibitors in Cell Culture
The following tables summarize representative quantitative data for various 5-LOX inhibitors in different cell lines. Note: This data is not for this compound but serves as a reference for expected potencies and cellular effects of compounds in this class.
Table 1: IC50 Values of Representative 5-LOX Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Zileuton | THP-1 (human monocytic) | 5-LO product formation | < 1 | [2] |
| MK-886 | THP-1 (human monocytic) | 5-LO product formation | < 1 | [2] |
| BWA4C | THP-1 (human monocytic) | 5-LO product formation | < 1 | [2] |
| PF-4191834 | Human whole blood | 5-LOX activity | 0.229 | Vendor Data |
Table 2: Effects of 5-LOX Inhibitors on Cell Viability
| Compound | Cell Line | Treatment Duration | Effect | Concentration (µM) | Reference |
|---|---|---|---|---|---|
| Zileuton | Capan-2 (pancreatic cancer) | 72h | Reduced Viability | IC50 ≈ 20 | [2] |
| MK-886 | Capan-2 (pancreatic cancer) | 72h | Reduced Viability | IC50 ≈ 10 | [2] |
| BWA4C | Capan-2 (pancreatic cancer) | 72h | Reduced Viability | IC50 ≈ 15 |[2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a solid. Reconstitute the powder in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using sterile cell culture medium. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
General Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
-
Adherence: Allow cells to adhere and stabilize overnight (or for an appropriate duration based on the cell type).
-
Treatment: Remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control group (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, harvest the cells, supernatant, or cell lysates for downstream analysis.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.
-
Seeding: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Measurement of Leukotriene Production (ELISA)
This protocol is to confirm the inhibitory effect of this compound on 5-LOX activity by measuring the production of its downstream products.
-
Cell Stimulation: After pre-incubating the cells with this compound for a short period (e.g., 15-30 minutes), stimulate the cells with a calcium ionophore like A23187 (e.g., 1-5 µM) to induce arachidonic acid release and leukotriene synthesis[2].
-
Sample Collection: After a short stimulation period (e.g., 10-20 minutes at 37°C), stop the reaction by placing the plates on ice and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of a specific leukotriene (e.g., LTB4 or total cysteinyl leukotrienes) in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Analysis: Compare the leukotriene levels in the this compound-treated samples to the stimulated vehicle control to determine the extent of inhibition.
Conclusion
This compound is a valuable research tool for investigating the 5-lipoxygenase pathway. While specific experimental data for this compound is currently limited, the provided protocols for the general class of 5-LOX inhibitors offer a robust starting point for its application in cell culture. It is imperative for researchers to perform initial dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell model and research questions.
References
- 1. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
In Vivo Applications of 5-Lipoxygenase (5-LOX) Inhibitors: A General Protocol and Application Note
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific in vivo studies for CBS-1114 hydrochloride. Therefore, this document provides a generalized overview, including representative protocols and data, for the in vivo evaluation of 5-lipoxygenase (5-LOX) inhibitors as a therapeutic class. The information presented herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals and is not based on experimental data specific to this compound.
Introduction
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid cascade, catalyzing the production of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] Dysregulation of the 5-LOX pathway has been implicated in a variety of inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease, as well as in the progression of certain cancers.[1][4] Consequently, inhibitors of 5-LOX are a subject of significant interest in drug discovery and development. This document outlines common in vivo models and experimental protocols for assessing the efficacy of 5-LOX inhibitors in preclinical settings.
Signaling Pathway of 5-Lipoxygenase
The 5-LOX pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with its activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of other leukotrienes, such as the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in smooth muscle contraction and increased vascular permeability.
Figure 1: Simplified 5-Lipoxygenase Signaling Pathway.
In Vivo Models for Efficacy Testing
The preclinical evaluation of 5-LOX inhibitors typically involves animal models of inflammation and oncology. The choice of model depends on the therapeutic indication being investigated.
Animal Models of Inflammation
-
Carrageenan-Induced Paw Edema: A widely used acute inflammation model where a phlogistic agent (carrageenan) is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[5]
-
Arachidonic Acid-Induced Ear Edema: This model directly assesses the involvement of arachidonic acid metabolites in inflammation. Topical application of arachidonic acid to a mouse ear induces a rapid and reproducible inflammatory response.
-
Collagen-Induced Arthritis (CIA) in Mice or Rats: A model of chronic inflammation that mimics many of the pathological features of human rheumatoid arthritis. This model is useful for evaluating the long-term efficacy of anti-inflammatory compounds.
-
DSS-Induced Colitis: Dextran sulfate sodium (DSS) administered in drinking water induces an acute or chronic colitis in rodents that resembles human inflammatory bowel disease.
Animal Models in Oncology
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[6] These models are used to assess the anti-proliferative and anti-tumor effects of 5-LOX inhibitors.[6]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice, better-preserving the heterogeneity of the original tumor.[7][8]
-
Chemically-Induced Carcinogenesis Models: These models use carcinogens to induce tumor formation in animals, which can be useful for studying the chemopreventive potential of 5-LOX inhibitors.
Experimental Protocols
Below are generalized protocols for evaluating a 5-LOX inhibitor in common in vivo models of inflammation and oncology.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory efficacy of a test 5-LOX inhibitor in an acute model of inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Test 5-LOX inhibitor (e.g., in a 0.5% carboxymethylcellulose suspension)
-
Vehicle control (0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test 5-LOX inhibitor (at various doses).
-
Dosing: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Human Tumor Xenograft Model in Mice
Objective: To evaluate the anti-tumor efficacy of a test 5-LOX inhibitor in a cancer model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line known to express 5-LOX (e.g., pancreatic, prostate cancer cells)
-
Matrigel
-
Test 5-LOX inhibitor
-
Vehicle control
-
Standard-of-care chemotherapy (optional)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control, Test 5-LOX inhibitor (at various doses), and optional standard-of-care control.
-
Dosing: Administer the treatments as per the planned schedule (e.g., daily oral gavage for 21 days). Monitor animal body weight as a measure of toxicity.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the mean tumor volume and tumor weight between the treated and control groups. Calculate the percentage of tumor growth inhibition (%TGI).
Data Presentation
The following tables present illustrative quantitative data that might be obtained from the described in vivo studies for a generic 5-LOX inhibitor.
Table 1: Effect of a Generic 5-LOX Inhibitor on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Generic 5-LOX Inhibitor | 10 | 0.58 ± 0.04 | 31.8 |
| Generic 5-LOX Inhibitor | 30 | 0.39 ± 0.03 | 54.1 |
| Indomethacin | 10 | 0.32 ± 0.02 | 62.4 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Table 2: Anti-Tumor Efficacy of a Generic 5-LOX Inhibitor in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Final Tumor Volume (mm³) (Mean ± SEM) | % Tumor Growth Inhibition (%TGI) |
| Vehicle Control | - | 1540 ± 125 | - |
| Generic 5-LOX Inhibitor | 25 | 1015 ± 98 | 34.1 |
| Generic 5-LOX Inhibitor | 50 | 725 ± 85 | 52.9 |
| Gemcitabine | 60 (i.p., twice weekly) | 610 ± 75 | 60.4 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of a 5-LOX inhibitor.
Figure 2: Generalized Experimental Workflow for In Vivo Studies.
Conclusion
The in vivo evaluation of 5-LOX inhibitors is crucial for understanding their therapeutic potential in inflammatory diseases and cancer. The protocols and models described in this document provide a general framework for conducting such preclinical studies. It is important to reiterate that this information is based on the broader class of 5-LOX inhibitors, as specific in vivo data for this compound is not currently available in the public domain. Further research is necessary to elucidate the specific in vivo profile of this compound.
References
- 1. An overview of lipoxygenase inhibitors with approach of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiinflammatory activity of a dual cyclooxygenase-2 selective/5-lipoxygenase inhibitor, RWJ 63556, in a canine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CBS-1114 Hydrochloride for Leukotriene Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid through the action of the 5-lipoxygenase (5-LOX) enzyme pathway.[1] They are key players in the inflammatory response and have been implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[2] The synthesis of all leukotrienes is dependent on the production of the key intermediate, leukotriene A4 (LTA4), a transformation catalyzed by 5-LOX.[3] CBS-1114 hydrochloride is a potent and specific inhibitor of 5-lipoxygenase, making it a valuable pharmacological tool for investigating the role of leukotrienes in biological systems and for the development of novel anti-inflammatory therapeutics.[4][5] By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][6]
Mechanism of Action
The synthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2.[6] The enzyme 5-lipoxygenase, in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable epoxide, leukotriene A4 (LTA4).[6][7][8] LTA4 is subsequently metabolized to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase.[7][8] this compound exerts its inhibitory effect by directly targeting the 5-lipoxygenase enzyme, thereby preventing the initial and rate-limiting step in the leukotriene biosynthetic cascade.[4] This leads to a reduction in the production of all downstream leukotrienes.
Application
These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory effect of this compound on leukotriene synthesis. The assay utilizes Rat Basophilic Leukemia (RBL-1) cells, a cell line known to produce leukotrienes upon stimulation, and quantifies the production of Leukotriene B4 (LTB4) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
The inhibitory activity of this compound on LTB4 synthesis can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents example data illustrating the dose-dependent inhibition of LTB4 production by this compound in stimulated RBL-1 cells.
| This compound Concentration (µM) | LTB4 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 120 | 0 |
| 0.01 | 1350 ± 110 | 10 |
| 0.1 | 975 ± 85 | 35 |
| 0.5 | 525 ± 60 | 65 |
| 1 | 225 ± 30 | 85 |
| 5 | 75 ± 15 | 95 |
| 10 | 45 ± 10 | 97 |
Note: The data presented in this table is for illustrative purposes only. Actual results may vary depending on experimental conditions. The IC50 value is calculated from the dose-response curve. For reference, other 5-LOX inhibitors have shown IC50 values in the range of 0.1 to 9.1 µM in similar assays.[9][10]
Experimental Protocols
Cell-Based Leukotriene Synthesis Inhibition Assay
This protocol describes the induction of leukotriene synthesis in RBL-1 cells and the subsequent quantification of LTB4 to assess the inhibitory potential of this compound.
Materials:
-
This compound
-
Rat Basophilic Leukemia (RBL-1) cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Calcium Ionophore (e.g., A23187)
-
Arachidonic Acid
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Leukotriene B4 (LTB4) ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture:
-
Culture RBL-1 cells in EMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Maintain cell cultures by subculturing every 2-3 days to ensure they are in the logarithmic growth phase.
-
-
Cell Plating:
-
Harvest RBL-1 cells and adjust the cell density to 1 x 10^6 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle (DMSO) for the control wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Stimulation of Leukotriene Synthesis:
-
Prepare a stimulation solution containing calcium ionophore (e.g., 1 µM A23187) and arachidonic acid (e.g., 10 µM) in culture medium.
-
Add 10 µL of the stimulation solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes.
-
Carefully collect the supernatant from each well for LTB4 quantification.
-
-
Quantification of LTB4 by ELISA:
-
Quantify the concentration of LTB4 in the collected supernatants using a commercial LTB4 ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Addition of standards and samples to the pre-coated microplate.
-
Addition of a biotin-conjugated antibody specific for LTB4.
-
Incubation and washing steps.
-
Addition of Avidin-HRP conjugate.
-
Further incubation and washing steps.
-
Addition of a TMB substrate solution and incubation until color develops.
-
Addition of a stop solution.
-
Measurement of the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of LTB4 in each sample by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (LTB4 concentration in treated sample / LTB4 concentration in vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Leukotriene synthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the leukotriene synthesis inhibition assay.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. content.abcam.com [content.abcam.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Human LTB4(Leukotriene B4) ELISA Kit [elkbiotech.com]
- 7. k-assay.com [k-assay.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CBS-1114 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBS-1114 hydrochloride is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases. By targeting 5-LOX, this compound effectively reduces the production of leukotrienes, offering a promising therapeutic strategy for inflammation-related disorders. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in a research setting.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are powerful chemoattractants for inflammatory cells and increase vascular permeability. Inhibition of 5-LOX by this compound leads to a downstream reduction in these pro-inflammatory mediators, thereby attenuating the inflammatory response.
Data Presentation
Effective evaluation of this compound requires robust quantitative data. The following tables are templates for summarizing key experimental results.
Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | 5-Lipoxygenase | Data to be determined experimentally | Specify cell-free or cell-based assay, substrate concentration, etc. |
| Positive Control (e.g., Zileuton) | 5-Lipoxygenase | Literature or experimental value | Specify cell-free or cell-based assay, substrate concentration, etc. |
Table 2: Dose-Response of this compound on Leukotriene B4 (LTB4) Production in Activated Immune Cells
| Treatment Concentration (nM) | LTB4 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Vehicle Control | Experimental value | 0% |
| 1 | Experimental value | Calculated value |
| 10 | Experimental value | Calculated value |
| 100 | Experimental value | Calculated value |
| 1000 | Experimental value | Calculated value |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | Experimental value | Experimental value |
| LPS (1 µg/mL) | Experimental value | Experimental value |
| LPS + CBS-1114 (10 nM) | Experimental value | Experimental value |
| LPS + CBS-1114 (100 nM) | Experimental value | Experimental value |
| LPS + CBS-1114 (1000 nM) | Experimental value | Experimental value |
Table 4: Cytotoxicity of this compound in a Representative Cell Line
| Treatment Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100% |
| 1 | Experimental value |
| 10 | Experimental value |
| 50 | Experimental value |
| 100 | Experimental value |
Mandatory Visualizations
Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)
This protocol provides a general method for determining the direct inhibitory effect of this compound on 5-LOX enzyme activity.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Zileuton (positive control)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare a stock solution of this compound and Zileuton in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the 5-LOX enzyme, and the different concentrations of this compound or Zileuton. Include a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), can be monitored at this wavelength.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
Protocol 3: Western Blot Analysis of 5-LOX and FLAP Expression
This protocol is for determining the effect of this compound treatment on the protein expression levels of 5-LOX and its activating protein, FLAP.
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against 5-LOX, FLAP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-5-LOX, anti-FLAP, and anti-loading control) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the expression of 5-LOX and FLAP to the loading control.
References
Measuring 5-Lipoxygenase Activity with CBS-1114 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[1][2] The 5-LOX pathway converts arachidonic acid into leukotrienes, which are implicated in various inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease.[2][3] As a result, inhibitors of 5-LOX are valuable tools for studying inflammatory processes and represent a promising class of therapeutic agents.[2] CBS-1114 hydrochloride is a potent inhibitor of 5-lipoxygenase and serves as a valuable pharmacological tool for investigating the role of the 5-LOX pathway in inflammation and related disorders.[4]
These application notes provide detailed protocols for measuring the inhibitory activity of this compound on 5-LOX using both biochemical and cell-based assays.
Signaling Pathway of 5-Lipoxygenase
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, with the assistance of 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[5] 5-HPETE is an unstable intermediate that is subsequently converted to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[6] These leukotrienes then exert their biological effects by binding to specific G-protein coupled receptors.[5]
Caption: The 5-Lipoxygenase Signaling Pathway.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the evaluation of this compound.
Table 1: Biochemical Assay - Inhibition of Recombinant Human 5-LOX by this compound
| Compound | IC50 (µM) | Assay Method |
| This compound | To be determined | Fluorescence-based |
| Zileuton (Reference) | ~1 | Fluorescence-based |
Table 2: Cell-Based Assay - Inhibition of Leukotriene B4 Production in Human Neutrophils by this compound
| Compound | IC50 (µM) | Cell Type | Stimulus |
| This compound | To be determined | Human Neutrophils | A23187 |
| Zileuton (Reference) | ~0.5 | Human Neutrophils | A23187 |
Experimental Protocols
Biochemical Assay: Measurement of 5-LOX Activity using a Fluorescence-Based Method
This protocol describes a method to determine the in vitro inhibitory activity of this compound on purified recombinant human 5-lipoxygenase. The assay is based on the oxidation of a non-fluorescent probe to a fluorescent product by the hydroperoxidase activity of 5-LOX.[7]
Materials:
-
Recombinant Human 5-Lipoxygenase (5-LOX)
-
This compound
-
Zileuton (or other reference 5-LOX inhibitor)
-
Arachidonic Acid
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
CaCl2
-
EDTA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of the reference inhibitor (e.g., Zileuton) in DMSO.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare a stock solution of H2DCFDA in DMSO.
-
Prepare the assay buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 0.1 mM EDTA.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in order:
-
50 µL of assay buffer.
-
1 µL of this compound, reference inhibitor, or DMSO (vehicle control).
-
20 µL of recombinant human 5-LOX enzyme solution.
-
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of H2DCFDA solution.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Biochemical Assay Workflow.
Cell-Based Assay: Measurement of Leukotriene B4 (LTB4) Production
This protocol describes a method to assess the inhibitory effect of this compound on 5-LOX activity in a cellular context by measuring the production of LTB4 in stimulated human neutrophils.
Materials:
-
This compound
-
Zileuton (or other reference 5-LOX inhibitor)
-
Human peripheral blood or isolated neutrophils
-
Calcium Ionophore A23187
-
Hank's Balanced Salt Solution (HBSS)
-
LTB4 ELISA Kit
-
Cell culture plates (24-well)
Procedure:
-
Isolate Human Neutrophils:
-
Isolate neutrophils from fresh human peripheral blood using standard methods such as density gradient centrifugation.
-
Resuspend the isolated neutrophils in HBSS.
-
-
Cell Treatment:
-
Seed the neutrophils in a 24-well plate.
-
Pre-incubate the cells with various concentrations of this compound, a reference inhibitor, or DMSO (vehicle control) for 15 minutes at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells by adding Calcium Ionophore A23187 to a final concentration of 5 µM.
-
Incubate for 15 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for LTB4 measurement.
-
Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of LTB4 production for each concentration of this compound compared to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Caption: Cell-Based Assay Workflow.
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of this compound against 5-lipoxygenase. By employing both biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency and cellular efficacy. These methods are essential for the preclinical evaluation of 5-LOX inhibitors and for advancing our understanding of the role of leukotrienes in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene inhibitors and antagonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of leukotrienes in the management of asthma: biology and clinical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ciclesonide in Preclinical Models of Asthma Research
Note to the Reader: Initial searches for "CBS-1114 hydrochloride" did not yield specific results in the context of asthma research in publicly available scientific literature. Therefore, to fulfill the request for detailed application notes and protocols, we have used ciclesonide , a well-characterized inhaled corticosteroid, as a representative compound for demonstrating the application of a therapeutic agent in preclinical asthma models.
Introduction
Ciclesonide is a novel inhaled corticosteroid (ICS) utilized in the management of persistent asthma.[1] It is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by endogenous esterases in the lungs.[1][2] This localized activation contributes to its high therapeutic index, with potent anti-inflammatory effects in the airways and reduced systemic side effects.[3][4] Des-CIC exhibits a high affinity for the glucocorticoid receptor, leading to the modulation of gene expression and subsequent suppression of the inflammatory cascade characteristic of asthma.[1][2] Preclinical studies in various animal models of asthma have demonstrated the efficacy of ciclesonide in reducing airway inflammation, hyperresponsiveness, and remodeling.[5][6]
Mechanism of Action
Ciclesonide, upon inhalation, is converted to its active metabolite, des-ciclesonide, which then binds to cytosolic glucocorticoid receptors (GR).[7] This complex translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes, such as lipocortin-1, and downregulates the expression of pro-inflammatory genes, including those for cytokines (e.g., IL-4, IL-5, IL-13), chemokines, and adhesion molecules.[2][8] A primary mechanism is the inhibition of phospholipase A2 through the action of lipocortin-1, which in turn reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[2] This ultimately leads to a reduction in the infiltration and activation of inflammatory cells, such as eosinophils and T-lymphocytes, into the airways, thereby mitigating the hallmarks of asthma.[2]
References
- 1. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ciclesonide? [synapse.patsnap.com]
- 3. Preclinical profile of ciclesonide, a novel corticosteroid for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is Ciclesonide used for? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
Application of CBS-1114 Hydrochloride in Arthritis Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The 5-lipoxygenase (5-LOX) pathway, which leads to the production of pro-inflammatory leukotrienes, has been identified as a key contributor to the pathogenesis of arthritis. CBS-1114 hydrochloride is a potent inhibitor of 5-lipoxygenase, positioning it as a promising candidate for therapeutic intervention in inflammatory conditions such as arthritis.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound in preclinical arthritis models.
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically inhibiting the 5-lipoxygenase enzyme. This enzyme is crucial for the conversion of arachidonic acid into leukotrienes, including Leukotriene B4 (LTB4). LTB4 is a powerful chemoattractant for neutrophils and other immune cells, promoting their infiltration into the synovial tissue of joints, thereby amplifying the inflammatory cascade. By blocking 5-LOX, this compound effectively reduces the production of these pro-inflammatory mediators, leading to a decrease in immune cell recruitment and subsequent attenuation of joint inflammation and damage.
Data Presentation
The following tables represent hypothetical data summarizing the potential efficacy of this compound in a preclinical model of collagen-induced arthritis (CIA) in mice.
Table 1: Effect of this compound on Arthritis Score and Paw Swelling in CIA Mice
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Mean Paw Swelling (mm) (Day 42) |
| Vehicle Control | - | 10.5 ± 1.2 | 4.2 ± 0.5 |
| CBS-1114 HCl | 10 | 6.8 ± 0.9 | 3.1 ± 0.4 |
| CBS-1114 HCl | 30 | 4.2 ± 0.7 | 2.5 ± 0.3 |
| Dexamethasone | 1 | 3.5 ± 0.6 | 2.3 ± 0.3 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in CIA Mice (Day 42)
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Synovial LTB4 (pg/mg tissue) |
| Vehicle Control | - | 150 ± 25 | 220 ± 30 | 85 ± 12 |
| CBS-1114 HCl | 10 | 105 ± 18 | 165 ± 22 | 45 ± 8 |
| CBS-1114 HCl | 30 | 75 ± 12 | 110 ± 15 | 25 ± 5 |
| Dexamethasone | 1 | 60 ± 10 | 95 ± 12 | 30 ± 6** |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
In Vivo Efficacy Study: Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
1. Animals:
-
Male DBA/1J mice, 8-10 weeks old.
2. Materials:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Dexamethasone)
3. Experimental Workflow:
4. Detailed Protocol:
-
Day 0: Primary Immunization:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Day 21: Booster Immunization:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Treatment:
-
Randomize mice into treatment groups (n=8-10 per group) upon the first signs of arthritis (typically around day 21-25).
-
Administer this compound (e.g., 10 and 30 mg/kg), vehicle, or a positive control (e.g., Dexamethasone, 1 mg/kg) daily via oral gavage until the end of the study (Day 42).
-
-
Clinical Assessment:
-
Monitor the mice three times a week for the onset and severity of arthritis.
-
Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis of the entire paw). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Terminal Procedures (Day 42):
-
Collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6) by ELISA.
-
Euthanize mice and collect hind paws for histopathological analysis and synovial tissue for LTB4 measurement by ELISA.
-
5. Histopathological Analysis:
-
Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Score for inflammation, pannus formation, cartilage damage, and bone erosion.
In Vitro Assay: Inhibition of LTB4 Production in Murine Macrophages
This protocol describes an in vitro assay to confirm the inhibitory activity of this compound on 5-LOX.
1. Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Calcium Ionophore (A23187)
-
This compound
-
LTB4 ELISA kit
2. Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and Calcium Ionophore A23187 (1 µM) for 4 hours to induce LTB4 production.
-
Collect the cell culture supernatant.
-
Measure the concentration of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for this compound.
Conclusion
This compound, as a potent 5-lipoxygenase inhibitor, represents a targeted therapeutic strategy for arthritis. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in preclinical settings. The hypothetical data suggests that this compound has the potential to significantly reduce the clinical signs and underlying inflammatory pathology of arthritis. Further investigation is warranted to fully elucidate its therapeutic potential for the treatment of rheumatoid arthritis and other inflammatory joint diseases.
References
Troubleshooting & Optimization
Optimizing CBS-1114 Hydrochloride Concentration for Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of CBS-1114 hydrochloride, a potent 5-lipoxygenase (5-LOX) inhibitor.[1][2] Due to the limited availability of published data specific to this compound, this guide incorporates general principles and protocols for 5-LOX inhibitors. Researchers are strongly encouraged to determine the optimal concentrations for their specific experimental setups empirically.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1][2] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby exerting anti-inflammatory effects.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in research to investigate inflammatory processes and diseases where the 5-LOX pathway is implicated. This includes studies on asthma, allergic reactions, and other inflammatory disorders.
Q3: What is the CAS number for this compound?
A3: The CAS number for this compound is 33244-00-7.
Q4: In what solvent should I dissolve this compound?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line or assay system. |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or as recommended by the supplier. | |
| Incorrect assay conditions. | Ensure that the pH, temperature, and incubation time of your assay are optimal for 5-LOX activity and inhibitor binding. | |
| High background signal or off-target effects | Inhibitor concentration is too high. | Lower the concentration of this compound. High concentrations may lead to non-specific effects. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your assay is not exceeding a level that affects cell viability or enzyme activity (typically <0.5% for DMSO). Run a solvent-only control. | |
| Precipitation of the compound in aqueous solution | Poor solubility. | Decrease the final concentration of this compound. Consider using a different solvent for the stock solution or adding a surfactant like Pluronic F-68 to the final solution, if compatible with your assay. |
Data Presentation
Quantitative data from dose-response experiments should be summarized in a structured table to facilitate the determination of the optimal concentration range.
Table 1: Example Data Layout for Determining the Effective Concentration of this compound in a Cell-Based Assay
| CBS-1114 HCl Concentration (µM) | Cell Viability (%) | Leukotriene B4 Production (% of Control) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Protocols
The following are representative protocols for experiments involving 5-LOX inhibitors. The specific concentrations of this compound should be optimized for each experimental system.
Protocol 1: In Vitro 5-Lipoxygenase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on 5-LOX in a cell-free system.
Materials:
-
Purified 5-lipoxygenase enzyme
-
This compound
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
DMSO for dissolving the inhibitor
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO only).
-
Add the diluted inhibitor or vehicle to the wells of a 96-well plate.
-
Add the purified 5-lipoxygenase enzyme to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measure the product formation over time using a spectrophotometer or fluorometer, depending on the detection method. The formation of leukotrienes can be monitored by measuring the increase in absorbance at a specific wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Assay for 5-LOX Inhibition in Neutrophils
This protocol describes how to measure the effect of this compound on the production of leukotrienes in activated neutrophils.
Materials:
-
Isolated human or murine neutrophils
-
This compound
-
Cell culture medium (e.g., RPMI 1640)
-
Stimulating agent (e.g., calcium ionophore A23187 or fMLP)
-
DMSO
-
ELISA kit for leukotriene B4 (LTB4) detection
Procedure:
-
Isolate neutrophils from whole blood using standard methods.
-
Resuspend the neutrophils in cell culture medium at a desired cell density.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specific time (e.g., 30 minutes) at 37°C.
-
Stimulate the cells with a stimulating agent to induce the 5-LOX pathway and leukotriene production.
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Collect the supernatant and measure the concentration of LTB4 using an ELISA kit according to the manufacturer's instructions.
-
Determine the effect of this compound on LTB4 production and calculate the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway, the target of this compound.
References
Troubleshooting CBS-1114 hydrochloride experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CBS-1114 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1] By inhibiting 5-LOX, it blocks the biosynthesis of leukotrienes, which are pro-inflammatory mediators. This makes it a valuable tool for research in inflammation and related disorders.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For stock solutions, it is recommended to dissolve this compound in DMSO. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C to prevent degradation. Please refer to the Certificate of Analysis for specific storage recommendations.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound can vary significantly depending on the cell type and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific system. A typical starting range for cell-based assays might be from 0.1 µM to 10 µM.
Q4: Can this compound exhibit off-target effects?
A4: While CBS-1114 is a potent 5-LOX inhibitor, high concentrations may lead to off-target effects or non-specific cytotoxicity.[2] If you observe unexpected phenotypes or cell death at concentrations significantly higher than the IC50 for 5-LOX inhibition, consider the possibility of off-target activities.[2] It is crucial to include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
Problem: I am observing inconsistent results (e.g., variable IC50 values) in my cell viability assays with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound may precipitate in aqueous media at high concentrations. Visually inspect your culture media for any signs of precipitation. Prepare fresh dilutions from a DMSO stock for each experiment. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability.[3][4][5] Optimize and standardize your cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Assay Incubation Time | The timing of the viability assay readout is critical. Perform a time-course experiment to determine the optimal treatment duration.[2] |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration is consistent across all wells, including vehicle controls, and is below the tolerance level for your cell line (typically <0.5%).[4] |
| Reagent Variability | Ensure that all reagents, including cell culture media and assay components, are from the same lot to minimize variability.[5] |
Weak or No Inhibition of Downstream Signaling in Western Blots
Problem: I am not observing the expected decrease in downstream markers of 5-LOX activity (e.g., leukotriene B4 levels or phosphorylation of downstream kinases) in my Western blot analysis after treating cells with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | The inhibitory effect on signaling pathways can be transient.[2] Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition.[2] |
| Low Basal Pathway Activity | If the basal activity of the 5-LOX pathway is low in your cells, it may be difficult to detect a significant inhibitory effect. Consider stimulating the pathway with an appropriate agonist (e.g., a calcium ionophore like A23187) to increase the dynamic range of your assay. |
| Protein Degradation | Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent the degradation of your target proteins.[6][7] |
| Antibody Issues | The primary antibody may not be specific or sensitive enough. Validate your antibody using positive and negative controls. Ensure you are using the correct primary and secondary antibody combination.[7][8] |
| Poor Protein Transfer | Inefficient transfer of proteins from the gel to the membrane can result in weak or no signal.[9] Use a Ponceau S stain to visualize protein transfer on the membrane.[9] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Resazurin-Based Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line (e.g., A549 lung carcinoma cells).
Methodology:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium to obtain final concentrations ranging from 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is 0.5%.
-
Cell Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control (0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Resazurin Assay: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of 5-LOX Downstream Signaling
This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of a downstream kinase in a relevant cell line (e.g., human neutrophils).
Methodology:
-
Cell Culture and Treatment: Culture human neutrophils in appropriate media. Treat the cells with 1 µM this compound or vehicle (DMSO) for 2 hours. Stimulate the cells with 1 µM A23187 for the last 15 minutes of incubation to activate the 5-LOX pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein from each sample onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of the downstream target overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein like GAPDH.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.1 |
| U-87 MG | Glioblastoma | 1.8 |
| PC-3 | Prostate Adenocarcinoma | 3.2 |
Table 2: Effect of this compound on Leukotriene B4 Production
| Treatment | Concentration (µM) | Leukotriene B4 (pg/mL) | % Inhibition |
| Vehicle (DMSO) | - | 1500 | 0 |
| CBS-1114 HCl | 0.1 | 1200 | 20 |
| CBS-1114 HCl | 1 | 600 | 60 |
| CBS-1114 HCl | 10 | 150 | 90 |
Visualizations
Caption: this compound inhibits the 5-lipoxygenase (5-LOX) pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bosterbio.com [bosterbio.com]
CBS-1114 Hydrochloride: Technical Support Center for Off-Target Effects Investigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of CBS-1114 hydrochloride. While this compound is a potent 5-lipoxygenase (5-LOX) inhibitor, it is crucial to consider and investigate potential off-target interactions to ensure accurate interpretation of experimental results.[1] This guide offers a framework for identifying and characterizing such effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary, well-documented target of this compound is 5-lipoxygenase (5-LOX).[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[2]
Q2: Why should I be concerned about off-target effects with this compound?
A2: Off-target effects, where a compound interacts with proteins other than its intended target, can lead to misinterpretation of experimental data, unexpected phenotypes, or cellular toxicity.[3] For the class of 5-LOX inhibitors, some have been shown to have off-target activities, such as interfering with prostaglandin transport.[2][4] Therefore, proactive investigation of off-target effects is a critical component of rigorous research.
Q3: My cells treated with this compound show a phenotype that cannot be explained by 5-LOX inhibition alone. What should I do?
A3: This is a common indicator of potential off-target effects. We recommend a multi-pronged approach to investigate this:
-
Validate with a structurally different 5-LOX inhibitor: Use another 5-LOX inhibitor with a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If possible, supplement the cells with the downstream products of 5-LOX (e.g., leukotrienes) to see if this reverses the observed phenotype.
-
Initiate off-target screening: Follow the protocols outlined below to screen for activity against a panel of kinases or other potential targets.
Q4: I'm observing significant cytotoxicity at concentrations expected to be selective for 5-LOX. What could be the cause?
A4: Unexpected cytotoxicity can arise from off-target effects on essential cellular pathways.[3] It is also possible that the specific cell line you are using is particularly sensitive. We suggest the following troubleshooting steps:
-
Determine the IC50 for cytotoxicity: Perform a dose-response curve to find the concentration at which 50% of the cells are not viable.
-
Compare with the IC50 for 5-LOX inhibition: If the cytotoxicity IC50 is close to the 5-LOX inhibition IC50, the effect might be on-target. If it is significantly different, an off-target effect is more likely.
-
Use a different cytotoxicity assay: Confirm the results with an alternative method (e.g., if you used an MTT assay, try a trypan blue exclusion assay) to rule out assay-specific artifacts.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Suggested Action | Rationale |
| Compound Precipitation | Visually inspect the media for any precipitate. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across experiments. | Compound precipitation can lead to a lower effective concentration and non-specific effects. |
| Off-Target Kinase Inhibition | Perform a kinase selectivity profile (see Protocol 1). | Many signaling pathways are regulated by kinases, and off-target inhibition can lead to a wide range of unexpected cellular responses.[5] |
| Activation of Compensatory Signaling Pathways | Use Western blotting to probe for the activation of known compensatory pathways related to inflammation or cell survival (e.g., MAPK/ERK, JNK pathways). | Inhibition of one pathway can sometimes lead to the upregulation of another, complicating data interpretation.[5] |
| Inhibitor Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | The stability of the compound in culture media over time can affect its potency and lead to inconsistent results. |
Issue 2: High Variability Between Replicates
| Possible Cause | Suggested Action | Rationale |
| Pipetting Inaccuracy | Ensure pipettes are calibrated, especially for small volumes. | Inaccurate pipetting can lead to significant variations in compound concentration. |
| Inadequate Reagent Mixing | Gently mix the plate after adding the compound. | Insufficient mixing can create concentration gradients across the wells. |
| Edge Effects in Microplates | Avoid using the outermost wells of a microplate, or fill them with sterile buffer or water to minimize evaporation. | Evaporation can concentrate the compound and other reagents, leading to variability.[6] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the off-target effects of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The concentration of ATP should ideally be at or near the Km for each kinase.[7]
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature and for a sufficient duration for the enzymatic reaction to occur.
-
Detection: Use a suitable detection method to measure kinase activity. Luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™) are a common choice.[8]
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for any inhibited kinases.
Protocol 2: Western Blotting for Off-Target Pathway Analysis
This protocol can be used to investigate if this compound affects signaling pathways other than the 5-LOX pathway, such as the MAPK/JNK pathway.
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., phospho-JNK, total JNK, phospho-ERK, total ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5] Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to identify any changes in pathway activation.
Visualizations
Caption: Workflow for investigating unexpected experimental outcomes with CBS-1114.
Caption: The 5-Lipoxygenase pathway and the point of inhibition by CBS-1114.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Improving Experimental Reproducibility with CBS-1114 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with CBS-1114 hydrochloride. Our goal is to enhance the reproducibility of your experimental outcomes by providing detailed methodologies and addressing common challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of 5-lipoxygenase (5-LOX).[1] Its primary mechanism of action is to block the catalytic activity of the 5-LOX enzyme, which is a key player in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases. By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.
2. What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier.[1] Generally, solid compounds of this nature are stored in a cool, dry, and well-ventilated area, protected from light and moisture.
3. How should I prepare a stock solution of this compound?
As a hydrochloride salt, CBS-1114 is expected to have improved aqueous solubility compared to its free base form. However, for cell-based assays, it is common practice to first dissolve small molecule inhibitors in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be further diluted in aqueous buffers or cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the experimental system (typically ≤0.1% v/v).
4. What are potential off-target effects to consider when using a 5-LOX inhibitor?
While CBS-1114 is a potent 5-LOX inhibitor, it is important to be aware of potential off-target effects that can be associated with this class of compounds. Some 5-LOX inhibitors have been shown to interfere with prostaglandin transport, which could lead to misleading results in studies on inflammation and pain.[2] Additionally, non-redox 5-LOX inhibitors may show reduced efficacy under conditions of oxidative stress.[3] It is recommended to include appropriate controls in your experiments to assess any potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of 5-LOX Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific experimental setup. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles of the stock solution. Store aliquots at -20°C or -80°C as recommended. |
| Suboptimal Assay Conditions | Ensure the pH, temperature, and buffer composition of your assay are optimal for 5-LOX activity. Refer to established protocols for 5-LOX activity assays. |
| Presence of Peroxides | For non-redox inhibitors, high levels of hydroperoxides in the assay can reduce inhibitory efficiency. The addition of glutathione or dithiothreitol may be necessary to observe potent inhibition in cell-free systems.[3] |
| Cell Permeability Issues (for cell-based assays) | If using whole cells, ensure that this compound is able to effectively cross the cell membrane to reach its intracellular target. |
Issue 2: High Variability in Cell-Based Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your microplate. Use a calibrated multichannel pipette for cell seeding. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift in cell lines. Use cells within a consistent and low passage number range for all experiments. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Include a vehicle control (cells treated with the solvent alone at the same final concentration) to assess for any solvent-induced effects. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cellular responses and experimental outcomes. |
| Inadequate Mixing | Ensure that this compound is thoroughly mixed into the cell culture medium before adding to the cells to ensure a uniform final concentration. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33244-00-7 | [4] |
| Molecular Formula | C13H14ClN3 | [4] |
| Molecular Weight | 247.73 g/mol | [4] |
| Purity | >95% | [4] |
Table 2: Solubility Data (Qualitative)
| Solvent | Solubility | Notes |
| DMSO | Soluble | A common solvent for preparing stock solutions of small molecule inhibitors. |
| Water | Expected to have some solubility | As a hydrochloride salt, aqueous solubility is generally enhanced compared to the free base. Empirical determination is recommended. |
| Ethanol | Likely soluble | Often used as a solvent for similar compounds. |
Experimental Protocols
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)
This protocol is a general guideline for screening potential 5-LOX inhibitors like this compound.
Materials:
-
5-LOX Enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate
-
Zileuton (positive control inhibitor)
-
This compound (test compound)
-
96-well white plate with a flat bottom
-
Multi-well spectrophotometer (ELISA reader)
-
DMSO (anhydrous)
Procedure:
-
Reagent Preparation:
-
Warm the LOX Assay Buffer to room temperature.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Zileuton in DMSO.
-
-
Assay Protocol:
-
Add 2 µl of your test compound (this compound at various concentrations) to the wells of the 96-well plate.
-
For the "Solvent Control," add 2 µl of DMSO.
-
For the "Inhibitor Control," add 2 µl of Zileuton.
-
Bring the volume in each well to 40 µl with LOX Assay Buffer.
-
Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.
-
Add 40 µl of the Reaction Mix to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Prepare the LOX Substrate solution.
-
Add 20 µl of the LOX Substrate to each well to initiate the reaction.
-
-
Measurement:
-
Immediately start recording fluorescence at an excitation/emission of 500/536 nm in kinetic mode, with readings every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition of this compound relative to the solvent control.
-
Protocol 2: Cell-Based Leukotriene Release Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on leukotriene release from cultured cells (e.g., neutrophils or macrophages).
Materials:
-
Cell line capable of producing leukotrienes (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., calcium ionophore A23187 or lipopolysaccharide)
-
Leukotriene ELISA kit
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare different concentrations of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (medium with DMSO).
-
Pre-incubate the cells with the inhibitor for a specific time (e.g., 30-60 minutes).
-
-
Cell Stimulation:
-
Add the stimulating agent to the wells to induce leukotriene production.
-
Incubate for the appropriate time to allow for leukotriene release into the supernatant.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of a specific leukotriene (e.g., LTB4) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of leukotriene release for each concentration of this compound compared to the stimulated vehicle control.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonredox 5-lipoxygenase inhibitors require glutathione peroxidase for efficient inhibition of 5-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
Technical Support Center: Investigating the Potential Cytotoxicity of CBS-1114 Hydrochloride
Troubleshooting Guides
This section provides solutions to common issues that may arise during the experimental evaluation of CBS-1114 hydrochloride's cytotoxic effects.
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution across wells of a microplate is a common source of variability.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, media, or the test compound.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to skewed results.
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations, leading to inconsistent exposure of cells to the compound.
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution.
-
Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting.
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Solubility Check: Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensuring the solvent itself is not toxic to the cells).
Issue 2: No Observed Cytotoxicity
Possible Causes:
-
Insufficient Concentration or Incubation Time: The concentrations tested may be too low, or the incubation period may be too short to induce a cytotoxic effect.
-
Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of 5-LOX inhibitors.
-
Compound Inactivity: The compound may have degraded or may not be active under the experimental conditions.
Troubleshooting Steps:
-
Expand Concentration Range: Test a broader range of this compound concentrations.
-
Vary Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
-
Use a Positive Control: Include a known cytotoxic agent to ensure the assay is performing as expected.
-
Test Different Cell Lines: Evaluate the effect of this compound on a panel of cell lines, including those known to express 5-lipoxygenase.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for the cytotoxicity of this compound?
As a 5-lipoxygenase inhibitor, this compound is expected to block the synthesis of leukotrienes. In some cancer cells, the 5-LOX pathway is overactive and contributes to cell survival and proliferation.[2] Inhibition of this pathway can lead to apoptosis (programmed cell death) and a reduction in cell proliferation.[2][3] Some 5-LOX inhibitors have been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax.[3]
Q2: Which cell lines should I use to test the cytotoxicity of this compound?
It is advisable to use a panel of cell lines. This could include cancer cell lines where 5-lipoxygenase is known to be overexpressed, such as some prostate and pancreatic cancer cell lines.[4][2] Including a non-cancerous cell line can help to assess the selectivity of the cytotoxic effect.
Q3: What are the appropriate controls for a cytotoxicity assay with this compound?
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the solvent.
-
Untreated Control: Cells cultured in media alone, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent to validate the assay's ability to detect cell death.
Q4: How should I present my cytotoxicity data?
Quantitative data, such as IC50 values (the concentration of a drug that inhibits a given biological process by 50%), should be summarized in a table for easy comparison across different cell lines and time points.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| Pancreatic Cancer (e.g., Capan-2) | 50 | 25 | 10 |
| Prostate Cancer (e.g., PC-3) | 75 | 40 | 20 |
| Normal Fibroblast (e.g., NIH-3T3) | >100 | >100 | >100 |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental results will vary.
Experimental Protocols
MTT Assay for Cell Viability
This is a common colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle and untreated controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-lipoxygenase inhibitors can mediate apoptosis in human breast cancer cell lines through complex eicosanoid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 5-Lipoxygenase: Underappreciated Role of a Pro-Inflammatory Enzyme in Tumorigenesis [frontiersin.org]
Technical Support Center: Overcoming Solubility Challenges with CBS-1114 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with CBS-1114 hydrochloride.
Troubleshooting Guide
This guide addresses specific problems you may encounter with this compound solubility in a question-and-answer format.
Q1: My this compound powder is not dissolving in my chosen solvent.
A1: This is a common challenge with many small molecule inhibitors. Here are several steps you can take to improve solubility:
-
Solvent Selection: If you are using an aqueous buffer, it is unlikely that this compound will dissolve directly. Organic solvents are typically required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions of many nonpolar compounds.
-
Gentle Heating: Gently warming the solution to 37°C can aid in the dissolution of the compound. However, prolonged exposure to heat should be avoided to prevent potential degradation.
-
Sonication: Using a bath sonicator can help break down powder aggregates and enhance solubilization.
-
Vortexing: Vigorous vortexing for several minutes can also facilitate the dissolution process.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium (e.g., cell culture media, PBS).
A2: This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1] Here’s how to troubleshoot this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically not exceeding 0.1% to 0.5% in most cell-based assays, as higher concentrations can be toxic to cells.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warming the Medium: Having your aqueous medium at 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Rapid Mixing: Immediately and vigorously mix the solution after adding the DMSO stock to the aqueous buffer to ensure rapid and even dispersion.[1]
-
Use of Pluronic F-68: For in vitro studies, adding a small amount of a non-ionic surfactant like Pluronic F-68 to your culture medium can help to maintain the solubility of hydrophobic compounds.
Q3: Can I use solvents other than DMSO?
A3: Yes, other organic solvents can be used to prepare stock solutions. The choice of solvent will depend on the specific experimental requirements, including cell toxicity and compatibility with other reagents. Other potential solvents include:
-
Ethanol (EtOH): Can be a suitable alternative, but like DMSO, high final concentrations should be avoided in cell culture.
-
Dimethylformamide (DMF): Another polar aprotic solvent that can be used, but it is generally more toxic to cells than DMSO.
A summary of recommended solvents and general formulation strategies is provided in the table below.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound stock solutions?
A: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q: How does the hydrochloride salt form of CBS-1114 affect its solubility?
A: Generally, converting a compound to its hydrochloride salt is a technique used to increase its aqueous solubility. However, the extent of this improvement can be influenced by the pH of the solution. For basic compounds, solubility is typically higher at a lower pH.
Q: What is the mechanism of action of this compound?
A: this compound is a potent inhibitor of 5-lipoxygenase (5-LOX).[2] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound can reduce the production of leukotrienes and thereby exert anti-inflammatory effects.
Data Presentation: Solvent and Formulation Strategies
| Strategy | Description | Considerations |
| Primary Stock Solution | Dissolve this compound in an appropriate organic solvent to create a high-concentration stock. | DMSO is the most common and effective solvent for initial solubilization. Ethanol and DMF are potential alternatives. |
| Co-solvents | Using a mixture of solvents can sometimes improve solubility in the final working solution. | The co-solvent must be compatible with the experimental system and not interfere with the assay. |
| pH Adjustment | For aqueous solutions, adjusting the pH may enhance the solubility of the hydrochloride salt. | The pH must be within a range that is compatible with your experimental setup (e.g., physiological pH for cell cultures). |
| Surfactants/Excipients | The addition of non-ionic surfactants (e.g., Pluronic F-68, Tween® 80) or other excipients can help to maintain solubility in aqueous media. | Ensure the chosen excipient does not have unintended biological effects in your experiment. |
| Gentle Heating | Applying gentle heat (e.g., 37°C) can aid in the initial dissolution process. | Avoid excessive or prolonged heating to prevent compound degradation. |
| Sonication | Use of a sonicator can help to break up solid particles and facilitate dissolution. | Brief periods of sonication are generally sufficient. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. The molecular weight of this compound is 247.72 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 2.477 mg of the compound.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously for 2-3 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Pre-warm Medium: Warm your cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM DMSO stock solution in cell culture medium. For example, to prepare a 100 µM working solution, you could first dilute the 10 mM stock 1:10 in medium to get a 1 mM intermediate, and then dilute this 1:10 again to reach 100 µM.
-
Final Dilution: Add the required volume of the DMSO stock solution (or intermediate dilution) to the pre-warmed cell culture medium. It is crucial to add the DMSO solution to the aqueous medium and not the other way around.
-
Rapid Mixing: Immediately after adding the stock solution, mix the working solution thoroughly by pipetting up and down or by gentle vortexing to ensure rapid and uniform dispersion.
-
Final DMSO Check: Calculate the final percentage of DMSO in your working solution to ensure it is within the acceptable limits for your cells (typically ≤ 0.1%).
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of CBS-1114 HCl.
References
Navigating Unexpected Results in CBS-1114 Hydrochloride Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CBS-1114 hydrochloride in their experiments. Encounters with unexpected data are not uncommon in scientific research. This resource aims to provide a structured approach to interpreting such findings and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is documented as a potent inhibitor of 5-lipoxygenase (5-LOX).[1][2] This enzyme is critical in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. Therefore, CBS-1114 is primarily used in research related to inflammation and associated disorders.
Q2: I'm observing effects that seem unrelated to the 5-LOX pathway. Is this expected?
A2: While primarily a 5-LOX inhibitor, it is plausible that this compound exhibits off-target effects or possesses a broader mechanism of action than currently well-documented. For instance, a closely related analog, CBS-1108, has been shown to be a dual inhibitor of both 5-lipoxygenase and cyclooxygenase (COX). If CBS-1114 shares this property, it could explain effects on prostaglandin-mediated pathways. Furthermore, some 5-LOX inhibitors have been noted to have cytotoxic effects independent of their primary target.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Variability in IC50 values can arise from several factors, including:
-
Compound Stability and Solubility: Inadequate dissolution or precipitation of the compound in your assay buffer can lead to inconsistent effective concentrations.
-
Reagent Degradation: Ensure all reagents, especially the enzyme and substrate, are fresh and have been stored correctly.
-
Assay Conditions: Minor fluctuations in pH, temperature, or incubation times can significantly impact enzyme kinetics.
-
Pipetting Accuracy: Inaccurate dispensing of the inhibitor, enzyme, or substrate will directly affect the results.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Troubleshooting Guide for Unexpected Data
Table 1: Interpreting Unexpected Experimental Outcomes
| Unexpected Observation | Potential Cause | Recommended Action |
| Reduced prostaglandin levels in addition to leukotriene inhibition. | Possible dual inhibition of Cyclooxygenase (COX) pathways. | Perform a COX activity assay in the presence of CBS-1114 to assess for direct inhibition. |
| Cell death observed at concentrations expected to only inhibit 5-LOX. | Potential off-target cytotoxicity. | Conduct a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration (CC50) and compare it to the 5-LOX inhibitory concentration (IC50). |
| Variability in results between different cell types. | Cell-specific expression of 5-LOX, COX, or other potential targets. | Quantify the expression levels of 5-LOX and COX enzymes in the cell lines being used. |
| Compound appears to be a potent oxygen radical scavenger. | Intrinsic antioxidant properties of the chemical scaffold. | This has been suggested for related compounds. An amplified chemiluminescence test can be used to quantify this activity. |
Experimental Protocols
General Protocol for 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl or phosphate buffer) at the optimal pH for 5-LOX activity.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all dilutions.
-
Prepare the 5-LOX enzyme solution in the assay buffer.
-
Prepare the substrate solution (e.g., arachidonic acid) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add your this compound dilutions (or solvent control) to the wells.
-
Add the 5-LOX enzyme solution to each well.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction kinetics using a suitable method, such as spectrophotometry to detect the formation of the hydroperoxide product.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Table 2: Example Data for a Hypothetical Dual 5-LOX/COX Inhibitor
| Enzyme Target | IC50 (µM) | Assay Method |
| 5-Lipoxygenase | 1.5 | Spectrophotometric |
| Cyclooxygenase-1 | 15 | Enzyme Immunoassay |
| Cyclooxygenase-2 | 5 | Enzyme Immunoassay |
Note: This data is hypothetical and for illustrative purposes only. Actual values for this compound should be determined experimentally.
Visualizing Potential Mechanisms and Workflows
To aid in conceptualizing the experimental process and potential signaling pathways involved, the following diagrams are provided.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: The arachidonic acid cascade showing the expected and a potential unexpected point of inhibition by CBS-1114.
Caption: A logical troubleshooting flow for addressing unexpected experimental results.
References
Stability of CBS-1114 hydrochloride in different experimental buffers
This technical support center provides guidance on the stability of CBS-1114 hydrochloride in various experimental buffers. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
For initial stock solution preparation, it is recommended to use a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. These solvents typically offer good solubility and help maintain the stability of the compound in its solid form upon reconstitution. Ensure the solvent is anhydrous to prevent hydrolysis.
Q2: How should I store the stock solution of this compound?
Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q3: Can I prepare aqueous working solutions of this compound directly from the solid compound?
Directly dissolving this compound in aqueous buffers can be challenging and may lead to incomplete dissolution or precipitation, especially at neutral or alkaline pH. It is best practice to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final desired concentration in the experimental buffer.
Q4: Which experimental buffers are compatible with this compound?
Phosphate-Buffered Saline (PBS), TRIS-buffered saline (TBS), and HEPES buffers are commonly used for in vitro assays.[1][2][3] However, the stability of this compound can be influenced by the pH and composition of the buffer.[4] It is crucial to consider the experimental endpoint and potential interactions between the buffer components and the compound. For instance, phosphate buffers can sometimes precipitate with certain divalent cations.[1]
Q5: What is the expected stability of this compound in common aqueous buffers?
While specific stability data for this compound is not extensively published, hydrochloride salts of small molecules can exhibit pH-dependent stability.[4] Generally, they are more stable in acidic to neutral pH ranges. Alkaline conditions can lead to the deprotonation of the hydrochloride salt, potentially causing precipitation or degradation of the free base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of the compound exceeds its solubility limit in the aqueous buffer. The pH of the buffer may be unfavorable for the solubility of the hydrochloride salt. The organic solvent from the stock solution is causing the compound to crash out. | - Lower the final concentration of this compound. - Test a range of buffer pH values to find the optimal condition for solubility. - Ensure the final concentration of the organic solvent in the working solution is low (typically <1%). - Consider using a surfactant like Tween-20 at a low concentration (e.g., 0.01%) to improve solubility, if compatible with your assay. |
| Loss of compound activity over time in working solution | The compound is degrading in the aqueous buffer at the experimental temperature. The compound is adsorbing to the surface of the experimental vessel (e.g., plastic tubes or plates). | - Prepare fresh working solutions immediately before each experiment. - If the experiment is lengthy, assess the stability of the compound under the experimental conditions (time, temperature) using an analytical method like HPLC. - Consider using low-adsorption plasticware or glass vessels. |
| Inconsistent experimental results | Variability in buffer preparation (pH, ionic strength). Repeated freeze-thaw cycles of the stock solution. Degradation of the compound in the stock or working solution. | - Standardize buffer preparation protocols and verify the pH of each new batch. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Regularly check the purity and concentration of the stock solution using an appropriate analytical technique. |
Stability Data (Hypothetical)
Disclaimer: The following data is hypothetical and for illustrative purposes only, as comprehensive stability studies for this compound in these specific buffers are not publicly available. Researchers should perform their own stability assessments for their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Buffers at 37°C over 24 Hours
| Buffer (pH) | % Remaining after 4 hours | % Remaining after 8 hours | % Remaining after 24 hours |
| 50 mM Phosphate Buffer (pH 6.5) | 98% | 95% | 88% |
| 50 mM TRIS Buffer (pH 7.4) | 92% | 85% | 70% |
| 50 mM HEPES Buffer (pH 7.4) | 94% | 88% | 75% |
| 50 mM Phosphate Buffer (pH 8.0) | 85% | 72% | 55% |
Table 2: Hypothetical Effect of Temperature on the Stability of this compound (10 µM) in 50 mM TRIS Buffer (pH 7.4)
| Temperature | % Remaining after 8 hours |
| 4°C | 98% |
| 25°C (Room Temperature) | 90% |
| 37°C | 85% |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound in a chosen experimental buffer.
1. Materials:
- This compound
- HPLC-grade DMSO (or other suitable organic solvent)
- Experimental buffer of choice (e.g., PBS, TRIS, HEPES)
- HPLC system with a UV detector
- C18 HPLC column
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or trifluoroacetic acid (as a mobile phase modifier)
2. Preparation of Solutions:
- Stock Solution (10 mM): Accurately weigh a known amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration.
- Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in the chosen experimental buffer.
3. Stability Study:
- Incubate the working solution at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.
- Immediately analyze the aliquot by HPLC or store it at -80°C for later analysis.
4. HPLC Analysis:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Develop a suitable gradient to separate this compound from any potential degradants (e.g., 5% to 95% B over 15 minutes).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound by running a UV scan.
- Injection Volume: 10 µL
5. Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
References
How to prevent degradation of CBS-1114 hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of CBS-1114 hydrochloride in solution to prevent its degradation. The information is structured to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential degradation of your this compound solutions.
Problem: Loss of Compound Activity or Inconsistent Results
If you are observing a decrease in the expected biological activity of your this compound solution or are getting inconsistent results between experiments, it may be due to compound degradation. Follow this troubleshooting workflow to identify the potential cause.
Adjusting incubation times for CBS-1114 hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-lipoxygenase (5-LOX) inhibitor, CBS-1114 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of 5-lipoxygenase (5-LOX).[1][2] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory responses.[3][4][5][6] By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation.[3][6]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research related to inflammation and inflammation-associated disorders.[1] Its ability to inhibit the production of pro-inflammatory leukotrienes makes it a valuable tool for studying the role of the 5-LOX pathway in various diseases, such as asthma, allergic reactions, and cardiovascular diseases.[3][4]
Q3: How should this compound be stored?
A3: For optimal stability, this compound should be stored as a solid at room temperature in the continental US; however, storage conditions may vary elsewhere. It is crucial to refer to the Certificate of Analysis for specific storage recommendations. Once dissolved, the stability of the solution may differ, and it is advisable to follow best laboratory practices for storing solutions of small molecules.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect observed.
-
Possible Cause 1: Inadequate Incubation Time.
-
Recommendation: The inhibitory effect of this compound can be time-dependent. It is crucial to determine the optimal pre-incubation time of the inhibitor with the enzyme or cells before initiating the reaction. We recommend performing a time-course experiment to identify the ideal incubation period.
-
-
Possible Cause 2: Compound Solubility Issues.
-
Recommendation: Ensure that this compound is fully dissolved in the appropriate solvent before adding it to your assay. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid off-target effects.
-
-
Possible Cause 3: Inactive Compound.
-
Recommendation: Verify the integrity of the compound. If improperly stored, this compound may have degraded.
-
Issue 2: High background signal in the assay.
-
Possible Cause 1: Assay Interference.
-
Recommendation: this compound may interfere with the assay components or detection method. Run appropriate controls, including a vehicle control and a control with the inhibitor in the absence of the enzyme or cells, to identify any potential interference.
-
-
Possible Cause 2: Cell Health.
-
Recommendation: If using a cell-based assay, ensure that the cells are healthy and not overly confluent, as this can lead to a high background signal.
-
Data Presentation
Table 1: Example of Incubation Time Adjustment on IC50 Values for a Generic 5-LOX Inhibitor
Disclaimer: The following data is hypothetical and intended for illustrative purposes only, due to the lack of publicly available, specific time-course data for this compound. Researchers should perform their own experiments to determine the optimal conditions for their specific assay.
| Pre-incubation Time (minutes) | IC50 (µM) | Fold Change in Potency |
| 15 | 10.5 | 1.0 |
| 30 | 5.2 | 2.0 |
| 60 | 2.1 | 5.0 |
| 120 | 1.0 | 10.5 |
Experimental Protocols
General Protocol for 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on 5-LOX.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the 5-LOX enzyme solution in an appropriate assay buffer.
-
Prepare the substrate solution (arachidonic acid) in the assay buffer.
-
-
Assay Procedure:
-
Add the 5-LOX enzyme solution to the wells of a microplate.
-
Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at a desired temperature (e.g., 37°C) for a specific duration to allow the inhibitor to interact with the enzyme. To determine the optimal pre-incubation time, this step can be varied (e.g., 15, 30, 60, 120 minutes).
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.
-
Incubate for a fixed reaction time (e.g., 10-20 minutes) at the same temperature.
-
Stop the reaction by adding a suitable stop solution (e.g., a solution that denatures the enzyme).
-
Measure the product formation using an appropriate detection method (e.g., spectrophotometry, fluorescence, or LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the effect of incubation time on inhibitor potency.
Caption: Troubleshooting logic for inconsistent experimental results with 5-LOX inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of CBS-1114 Hydrochloride on 5-Lipoxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBS-1114 hydrochloride's inhibitory effect on 5-lipoxygenase (5-LOX) with other well-established inhibitors. The following sections present supporting experimental data, detailed protocols, and visual representations of the key biological pathways and experimental workflows.
Comparative Analysis of 5-LOX Inhibitors
This compound is a potent inhibitor of 5-lipoxygenase (5-LOX), an essential enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[1] To objectively evaluate its performance, a comparison with other known 5-LOX inhibitors is crucial. This section provides a quantitative comparison of the half-maximal inhibitory concentration (IC50) values and a summary of the mechanisms of action for this compound and its alternatives.
| Inhibitor | IC50 Value (µM) | Assay System | Mechanism of Action |
| This compound | Potent inhibitor (Specific IC50 not publicly available) | - | - |
| Zileuton | 0.3 - 2.6 | Rat Polymorphonuclear Leukocytes (PMNLs), Human Whole Blood | Iron Chelator |
| Nordihydroguaiaretic Acid (NDGA) | 0.2 - 8 | 5-LOX overexpressing cells, Microglia cells | Redox Inhibitor |
| Acetyl-11-keto-β-boswellic acid (AKBA) | 1.5 - 8 | Intact Cells, Cell-free systems | Non-Redox, Allosteric Inhibitor |
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol describes a common method to determine the inhibitory effect of compounds on 5-LOX activity using a spectrophotometric assay.
Materials:
-
5-Lipoxygenase (Soybean or human recombinant)
-
Linoleic acid or Arachidonic acid (Substrate)
-
Borate buffer (0.2 M, pH 9.0) or Tris buffer (50 mM, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of 5-lipoxygenase in the assay buffer. The final concentration should be sufficient to yield a measurable rate of reaction.
-
Inhibitor Incubation: In a cuvette, add the assay buffer and the test compound at various concentrations. Incubate the mixture with the 5-LOX enzyme solution for a predetermined period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Data Acquisition: Immediately measure the change in absorbance at 234 nm over time. This wavelength corresponds to the formation of the conjugated diene hydroperoxides, the product of the 5-LOX reaction.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. The percentage of inhibition for each concentration of the test compound is determined by comparing the rate to that of a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Processes
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the central role of 5-LOX in the conversion of arachidonic acid to pro-inflammatory leukotrienes.
References
An In Vitro Efficacy Showdown: A Comparative Guide to CBS-1114 Hydrochloride and Zileuton for 5-Lipoxygenase Inhibition
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and potential therapeutic agents is paramount. This guide provides a detailed comparison of the in vitro efficacy of two 5-lipoxygenase (5-LOX) inhibitors: CBS-1114 hydrochloride and the well-characterized drug, Zileuton.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Both this compound and Zileuton exert their effects by inhibiting the enzyme 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By blocking this pathway, these inhibitors reduce the production of these potent inflammatory mediators, thereby mitigating inflammatory responses.
Quantitative Comparison of In Vitro Efficacy
A direct quantitative comparison of the in vitro potency of this compound and Zileuton is hampered by the lack of a publicly available IC50 value for this compound. The table below summarizes the available data for Zileuton.
| Compound | Assay | Cell Type/System | Species | IC50 Value | Reference |
| Zileuton | 5-HETE Synthesis Inhibition | Rat Basophilic Leukemia (RBL-1) cell supernatant | Rat | 0.5 µM | [1] |
| 5-HETE Synthesis Inhibition | Polymorphonuclear Leukocytes (PMNL) | Rat | 0.3 µM | [1] | |
| LTB4 Biosynthesis Inhibition | Polymorphonuclear Leukocytes (PMNL) | Rat | 0.4 µM | [1] | |
| LTB4 Biosynthesis Inhibition | Polymorphonuclear Leukocytes (PMNL) | Human | 0.4 µM | [1] | |
| LTB4 Biosynthesis Inhibition | Whole Blood | Human | 0.9 µM | [1] | |
| This compound | 5-Lipoxygenase Inhibition | Not Specified | Not Specified | Data not available | - |
Note: While this compound is cited as a known lipoxygenase inhibitor, specific IC50 values for 5-LOX inhibition are not available in the referenced literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate 5-lipoxygenase inhibitors.
5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified or partially purified 5-LOX.
Methodology:
-
Enzyme Preparation: A source of 5-LOX is required, which can be purified recombinant enzyme or a supernatant from homogenized cells known to express 5-LOX (e.g., rat basophilic leukemia cells).
-
Incubation: The 5-LOX enzyme is pre-incubated with various concentrations of the test compound (this compound or Zileuton) or vehicle control in a suitable buffer at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), is monitored over time. This can be done spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, or by using more specific methods like High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Leukotriene B4 (LTB4) Biosynthesis Assay in Human Whole Blood
This cellular assay provides a more physiologically relevant measure of a compound's ability to inhibit 5-LOX in a complex biological matrix.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with Inhibitor: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound or vehicle control at 37°C.
-
Stimulation: Leukotriene biosynthesis is stimulated by adding a calcium ionophore (e.g., A23187), which activates 5-LOX.
-
Reaction Termination and Sample Preparation: The reaction is stopped after a defined time by adding a cold solution to precipitate proteins and halt enzymatic activity. The samples are then centrifuged, and the plasma is collected.
-
LTB4 Quantification: The concentration of LTB4 in the plasma is quantified using a specific and sensitive method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percent inhibition of LTB4 production is calculated for each inhibitor concentration, and the IC50 value is determined as described for the enzyme inhibition assay.
Conclusion
Zileuton is a well-characterized 5-lipoxygenase inhibitor with demonstrated in vitro potency in the sub-micromolar to low micromolar range across various assays and species. While this compound is also identified as a potent 5-LOX inhibitor, the lack of publicly available quantitative efficacy data, specifically an IC50 value, currently prevents a direct and objective comparison with Zileuton.
For researchers and drug development professionals considering these compounds, Zileuton offers a wealth of publicly available data on its in vitro and in vivo activity, mechanism of action, and clinical efficacy. Further investigation is required to elucidate the specific in vitro potency of this compound to enable a comprehensive comparative assessment. The experimental protocols provided herein offer a foundation for conducting such comparative studies.
References
A Head-to-Head Comparison of Novel 5-Lipoxygenase Inhibitors with the Potent Agent CBS-1114 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The 5-LOX pathway plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation and are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The development of novel and more effective 5-LOX inhibitors remains a significant area of research for new therapeutic interventions.
Quantitative Comparison of 5-LOX Inhibitors
The following table summarizes the in vitro efficacy (IC50 values) of several novel 5-LOX inhibitors compared to the benchmark compound, Zileuton. Lower IC50 values indicate higher potency.
| Compound | IC50 Value | Assay Type | Reference |
| CBS-1114 hydrochloride | Not Publicly Available | - | [1][2][3][4] |
| Zileuton | 0.3 - 0.5 µM | Rat PMNL & RBL cell lysates | |
| ~13 µM | PGE2 inhibition in human whole blood | ||
| Setileuton (MK-0633) | 70 nM (0.07 µM) | Human whole blood assay | |
| Compound 40 | 0.006 µM | Cell-free assay | |
| Compound 2a | 0.0097 µM | Not Specified | |
| Compound 2b | 0.0086 µM | Not Specified |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the target pathway and the methodology for inhibitor evaluation, the following diagrams illustrate the 5-lipoxygenase signaling cascade and a general experimental workflow for assessing inhibitor potency.
Caption: 5-Lipoxygenase Signaling Pathway.
Caption: Experimental Workflow for 5-LOX Inhibition Assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of 5-LOX inhibitors.
Cell-Free 5-Lipoxygenase Enzyme Activity Assay
This assay measures the direct inhibitory effect of a compound on the activity of purified 5-LOX enzyme.
a. Reagents and Materials:
-
Purified recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test inhibitor compounds
-
Zileuton (positive control)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4, containing ATP and CaCl2)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or a liquid chromatography-mass spectrometry (LC-MS) system
-
96-well microplate
b. Protocol:
-
Prepare serial dilutions of the test inhibitor and Zileuton in the assay buffer.
-
In a 96-well plate, add a fixed amount of the 5-LOX enzyme to each well.
-
Add the different concentrations of the test inhibitor or Zileuton to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a fixed concentration of arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution of citric acid or by placing the plate on ice).
-
Measure the amount of the 5-LOX product (e.g., LTB4) formed in each well using an ELISA kit or by LC-MS analysis.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay for 5-LOX Inhibition
This assay assesses the inhibitory activity of a compound in a more physiologically relevant environment.
a. Reagents and Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Calcium ionophore A23187
-
Test inhibitor compounds
-
Zileuton (positive control)
-
Anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for LTB4 or an LC-MS system
b. Protocol:
-
Collect fresh human blood into tubes containing an anticoagulant.
-
Prepare serial dilutions of the test inhibitor and Zileuton in PBS or another suitable vehicle.
-
In a suitable tube or plate, pre-incubate aliquots of whole blood with the different concentrations of the test inhibitor or Zileuton for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
Stimulate the production of leukotrienes by adding calcium ionophore A23187 to the blood samples.
-
Continue the incubation at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by placing the samples on ice and/or adding a stop solution.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of LTB4 in the plasma using an ELISA kit or by LC-MS analysis.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The landscape of 5-LOX inhibitor development is continually evolving, with several novel compounds demonstrating significantly higher potency than the currently approved drug, Zileuton. While this compound is a noted potent inhibitor, the absence of publicly available quantitative data limits its direct comparison. The novel inhibitors highlighted in this guide, with IC50 values in the nanomolar range, represent promising candidates for further investigation in the development of next-generation anti-inflammatory therapeutics. The provided experimental protocols offer a standardized framework for the in vitro evaluation and comparison of such novel chemical entities.
References
Comparative Analysis of CBS-1114 Hydrochloride and Other 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-lipoxygenase (5-LOX) inhibitor CBS-1114 hydrochloride with other well-characterized inhibitors of the same class. The focus is on the specificity and potency of these compounds, supported by available experimental data and detailed methodologies.
Introduction to 5-Lipoxygenase Inhibition
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] Inhibition of 5-LOX is a key therapeutic strategy for managing inflammatory diseases such as asthma.[1][2] This guide evaluates the specificity of this compound as a 5-LOX inhibitor by comparing it against established compounds: Zileuton, Setileuton, and PF-4191834.
While this compound is recognized as a potent 5-LOX inhibitor, publicly available quantitative data on its half-maximal inhibitory concentration (IC50) and selectivity against other enzymes remains limited.[3] This guide, therefore, presents the available information and draws comparisons based on the well-documented profiles of alternative inhibitors.
Quantitative Comparison of 5-LOX Inhibitors
The following table summarizes the available in vitro potency data for key 5-LOX inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the 5-LOX enzyme by 50% and is a critical parameter for comparing the efficacy of these compounds.
| Compound | Target/Assay | IC50 Value | Species | Selectivity | Reference |
| This compound | 5-Lipoxygenase | Data not publicly available | - | Data not publicly available | [3] |
| Zileuton | 5-LOX (rat basophilic leukemia cell supernatant) | 0.5 µM | Rat | Weak inhibitor of prostaglandin biosynthesis at higher concentrations.[4] | [5] |
| LTB4 synthesis in human whole blood | 0.9 µM | Human | [5] | ||
| Setileuton (MK-0633) | Recombinant 5-LOX | 3.9 nM | Human | Highly selective | [6] |
| LTB4 production in human whole blood | 52 nM | Human | [6] | ||
| PF-4191834 | 5-LOX enzyme assay | 229 nM | Not Specified | ~300-fold selective for 5-LOX over 12-LOX and 15-LOX; no activity toward COX-1/2 enzymes.[7] | [7] |
| 5-LOX in human blood cells (IC80) | 370 nM | Human | [7] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for enzymatic and cellular assays to determine 5-LOX inhibition.
Recombinant Human 5-LOX Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the activity of purified 5-LOX enzyme.
a. Materials:
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 0.1 mg/mL BSA)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 234 nm
b. Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant human 5-LOX enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (a known 5-LOX inhibitor like Zileuton).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the direct product of 5-LOX activity.[8]
-
Record the rate of the reaction (change in absorbance over time).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay for LTB4 Production
This cellular assay measures the inhibition of 5-LOX in a more physiologically relevant environment.[1]
a. Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Calcium ionophore A23187 (to stimulate leukotriene synthesis)
-
Test compounds (this compound and alternatives)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4)
-
Centrifuge
b. Protocol:
-
Dilute the whole blood with PBS.
-
Add the test compounds at various concentrations to the diluted blood samples. Include a vehicle control.
-
Pre-incubate the samples for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulate the production of leukotrienes by adding calcium ionophore A23187.
-
Incubate the samples for another period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Collect the plasma supernatant and measure the concentration of LTB4 using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of LTB4 production for each compound concentration compared to the vehicle control.
-
Determine the IC50 value as described in the enzymatic assay protocol.
Selectivity Profiling
To assess the specificity of a 5-LOX inhibitor, it is essential to evaluate its activity against other related enzymes, such as 12-lipoxygenase (12-LOX), 15-lipoxygenase (15-LOX), and cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7] This can be achieved by performing similar enzymatic assays as described above, using the respective purified enzymes and their appropriate substrates. A highly selective 5-LOX inhibitor will exhibit a significantly lower IC50 value for 5-LOX compared to the other enzymes.
Conclusion
This compound is a recognized potent inhibitor of 5-lipoxygenase. However, a detailed quantitative comparison of its potency and specificity is hampered by the lack of publicly available IC50 values and selectivity data. In contrast, inhibitors such as Zileuton, Setileuton, and PF-4191834 have been extensively characterized, providing a strong basis for comparison. Setileuton and PF-4191834, in particular, demonstrate high potency and selectivity for 5-LOX.
For researchers considering this compound for their studies, it is recommended to perform in-house characterization of its IC50 and selectivity profile using the standardized experimental protocols outlined in this guide. This will enable a direct and accurate comparison with other 5-LOX inhibitors and inform the selection of the most appropriate compound for specific research or drug development applications.
References
- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxygenase activity determination [protocols.io]
Comparative Analysis of 5-Lipoxygenase Inhibitor Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity of a selective 5-lipoxygenase (5-LOX) inhibitor with other key lipoxygenase isoforms, supported by experimental data and detailed protocols.
Introduction to Lipoxygenases and Inhibitor Selectivity
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of a variety of bioactive lipid mediators. The primary isoforms in humans are 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX), each initiating distinct inflammatory pathways.
The development of selective inhibitors is a key strategy in the therapeutic targeting of these pathways. An ideal inhibitor will potently block the activity of its intended target with minimal effect on other related enzymes, thereby reducing the potential for off-target side effects. This guide examines the inhibitory profile of Zileuton, a potent 5-LOX inhibitor, against 12-LOX and 15-LOX.
Comparative Inhibitory Activity
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 value for the target enzyme to its IC50 values for other enzymes.
The following table summarizes the inhibitory activity of Zileuton against 5-LOX, 12-LOX, and 15-LOX.
| Inhibitor | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | Selectivity (Fold) vs. 12-LOX/15-LOX |
| Zileuton | 0.3 - 0.9[1] | > 100[1] | > 100[1] | > 111 - 333 |
Data is compiled from in vitro studies using various cell systems.[1]
As the data indicates, Zileuton is a potent inhibitor of 5-LOX with IC50 values in the sub-micromolar range. In contrast, at concentrations up to 100 µM, Zileuton shows little to no inhibition of platelet 12-lipoxygenase and rabbit reticulocyte 15-lipoxygenase.[1] This demonstrates a high degree of selectivity for 5-LOX over the other major lipoxygenase isoforms.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are representative methodologies for assessing the inhibitory activity of compounds against different lipoxygenase isoforms.
In Vitro Lipoxygenase Inhibition Assay (Cell-Free)
This assay measures the direct effect of an inhibitor on the activity of purified lipoxygenase enzymes.
1. Materials:
-
Purified recombinant human 5-LOX, 12-LOX, or 15-LOX
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Spectrophotometer or plate reader capable of measuring absorbance at 234 nm
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified lipoxygenase enzyme in a quartz cuvette or a UV-transparent microplate.
-
Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, the primary products of the lipoxygenase reaction.
-
Record the initial rate of the reaction (the linear phase of the absorbance increase).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Lipoxygenase Inhibition Assay (Human Polymorphonuclear Leukocytes)
This assay measures the inhibitory effect of a compound on lipoxygenase activity within a cellular context.
1. Materials:
-
Freshly isolated human polymorphonuclear leukocytes (PMNLs)
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test inhibitor (e.g., Zileuton)
-
Culture medium (e.g., Hanks' Balanced Salt Solution)
-
Enzyme-linked immunosorbent assay (ELISA) kit for quantification of leukotriene B4 (LTB4), a major product of the 5-LOX pathway.
2. Procedure:
-
Isolate PMNLs from the whole blood of healthy donors using standard techniques such as dextran sedimentation and Ficoll-Paque gradient centrifugation.
-
Resuspend the isolated PMNLs in the culture medium at a defined cell concentration.
-
Pre-incubate the PMNL suspension with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore to induce the release of arachidonic acid and initiate leukotriene synthesis.
-
Incubate the stimulated cells for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding a cold solvent (e.g., methanol) and centrifuging to pellet the cell debris.
-
Collect the supernatant and quantify the concentration of LTB4 using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of LTB4 production for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value as described in the cell-free assay protocol.
Visualizing the Pathways and Processes
To further elucidate the context of lipoxygenase inhibition, the following diagrams illustrate the arachidonic acid cascade and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Arachidonic acid metabolism by 5-LOX, 12-LOX, and 15-LOX.
Caption: Workflow for determining lipoxygenase inhibitor selectivity.
Conclusion
The selective inhibition of 5-lipoxygenase is a validated therapeutic strategy for inflammatory diseases such as asthma. The data presented for Zileuton clearly demonstrates that high selectivity for 5-LOX over other lipoxygenase isoforms is achievable. For researchers and drug development professionals, the early and thorough assessment of inhibitor cross-reactivity using robust biochemical and cellular assays is a critical step in the identification and development of safe and effective new medicines. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
Independent Verification of CBS-1114 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-lipoxygenase (5-LOX) inhibitor, CBS-1114 hydrochloride, with other known inhibitors. The information presented is intended to assist researchers in making informed decisions for their inflammatory and related disorder studies.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes, which are potent lipid mediators of inflammation. Inhibition of 5-LOX is a key therapeutic strategy for a variety of inflammatory diseases. This compound is a potent inhibitor of 5-LOX, positioning it as a valuable tool for research in inflammation and related disorders. This guide provides a comparative analysis of its activity against other well-characterized 5-LOX inhibitors.
Comparative Analysis of 5-LOX Inhibitors
The following table summarizes the inhibitory activity of this compound and selected alternative compounds against 5-lipoxygenase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target(s) | IC50 (5-LOX) | Notes |
| This compound | 5-LOX | Data not available in public literature | Described as a potent inhibitor. |
| Zileuton | 5-LOX | 0.3 - 2.6 µM | Species-dependent variation in IC50 values.[1][2] |
| Nordihydroguaiaretic Acid (NDGA) | 5-LOX, 12-LOX, 15-LOX | ~0.2 µM (for 5-LOX) | A non-selective lipoxygenase inhibitor. |
| Licofelone | 5-LOX, COX-1, COX-2 | 0.18 µM (for 5-LOX) | A dual inhibitor of both lipoxygenase and cyclooxygenase pathways. |
Signaling Pathway of 5-Lipoxygenase in Inflammation
The following diagram illustrates the central role of 5-lipoxygenase in the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.
References
Benchmarking CBS-1114 Hydrochloride: A Comparative Guide for Researchers
For researchers and professionals in drug development, selecting the optimal inhibitor is a critical step in investigating inflammatory pathways. This guide provides a comparative analysis of CBS-1114 hydrochloride against industry-standard inhibitors of the 5-lipoxygenase (5-LOX) pathway, a key player in the biosynthesis of pro-inflammatory leukotrienes. While this compound is recognized as a potent inhibitor of 5-lipoxygenase, publicly available quantitative performance data such as IC50 values are limited.[1] This guide, therefore, aims to provide a comprehensive overview based on available information for established inhibitors to serve as a benchmark.
The 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase enzyme is a critical component of the inflammatory cascade. It catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be further metabolized to either leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in smooth muscle contraction and increased vascular permeability. Inhibition of 5-LOX or its activating protein (FLAP) is a key therapeutic strategy for managing a variety of inflammatory diseases.
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and points of inhibition.
Performance Comparison of 5-LOX Inhibitors
The following table summarizes the available inhibitory potency (IC50) data for this compound and selected industry-standard 5-lipoxygenase inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and are a key metric for comparing inhibitor potency.
| Inhibitor | Target | IC50 Value (µM) | Notes |
| This compound | 5-Lipoxygenase | Data not available | Described as a potent inhibitor.[1] |
| Zileuton | 5-Lipoxygenase | 0.3 - 2.6 | Clinically approved for asthma treatment. IC50 varies by species and assay conditions.[2][3][4] |
| MK-886 | FLAP | 0.003 - 1.1 | Inhibits the 5-lipoxygenase-activating protein (FLAP). Potency varies between intact leukocytes and whole blood.[5][6][7][8] |
| Nordihydroguaiaretic acid (NDGA) | 5-Lipoxygenase | 0.097 - 8 | A natural product with antioxidant properties. IC50 can vary significantly depending on the assay.[9][10][11][12][13] |
Experimental Protocols
To ensure accurate and reproducible benchmarking of 5-LOX inhibitors, standardized experimental protocols are essential. Below is a generalized methodology for an in-vitro 5-lipoxygenase inhibition assay.
In-Vitro 5-Lipoxygenase Activity Assay (Spectrophotometric Method)
This assay measures the ability of a compound to inhibit the activity of purified 5-lipoxygenase or 5-LOX in a cell lysate by monitoring the formation of a conjugated diene product, which absorbs light at 234 nm.
Materials:
-
Purified 5-lipoxygenase enzyme or cell lysate containing 5-LOX
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor (e.g., Zileuton)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (arachidonic acid) in ethanol.
-
Prepare serial dilutions of the test and reference inhibitors in the assay buffer.
-
Dilute the 5-lipoxygenase enzyme to the desired concentration in the assay buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test or reference inhibitor at various concentrations. Include a vehicle control (buffer with the solvent used for the inhibitors).
-
Add the 5-lipoxygenase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using non-linear regression analysis.
-
Caption: A generalized workflow for an in-vitro 5-lipoxygenase inhibition assay.
Conclusion
This compound is a valuable tool for researchers studying the 5-lipoxygenase pathway and its role in inflammation. While a direct quantitative comparison of its potency is currently limited by the lack of publicly available IC50 data, this guide provides the necessary context by benchmarking against well-characterized, industry-standard inhibitors. The provided signaling pathway and experimental workflow offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel 5-LOX inhibitors like this compound. Researchers are encouraged to perform head-to-head comparisons using standardized assays to accurately determine the relative potency and efficacy of this compound within their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 10. NDGA [sigmaaldrich.com]
- 11. Nordihydroguaiaretic acid | CMPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Frontiers | Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases [frontiersin.org]
- 13. abmole.com [abmole.com]
Evaluating the Potency and Selectivity of CBS-1114 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of CBS--1114 hydrochloride, a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. By objectively comparing its performance with other known 5-LOX inhibitors and detailing the experimental protocols for these assessments, this document serves as a valuable resource for researchers investigating inflammation and related disorders.
Introduction to 5-Lipoxygenase Inhibition
The arachidonic acid cascade is a pivotal signaling pathway in the inflammatory process. Arachidonic acid, released from the cell membrane, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins. The 5-lipoxygenase enzyme is the rate-limiting step in the biosynthesis of leukotrienes, which are potent mediators of inflammation, contributing to bronchoconstriction, vasoconstriction, and increased vascular permeability. Consequently, inhibitors of 5-LOX are of significant interest for the development of novel anti-inflammatory therapeutics.
Potency of CBS-1114 Hydrochloride: A Comparative Analysis
Table 1: Comparative Potency of 5-Lipoxygenase Inhibitors
| Compound | Target | Assay System | IC50 (µM) |
| This compound | 5-Lipoxygenase | - | Data not publicly available |
| Zileuton | 5-Lipoxygenase | Human Polymorphonuclear Leukocytes (PMNLs) | 0.5 - 1.0 |
| MK-886 | FLAP (5-Lipoxygenase-activating protein) | Human Polymorphonuclear Leukocytes (PMNLs) | 0.003 - 0.1 |
| ICI 211,965 | 5-Lipoxygenase | Human Whole Blood | ~0.03 |
| Caffeic Acid | 5-Lipoxygenase | Purified Enzyme | 0.8 - 1.2 |
| Nordihydroguaiaretic Acid (NDGA) | Lipoxygenases (non-selective) | Purified Enzyme | 0.2 - 0.5 |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme source, substrate concentration, and assay format.
Selectivity Profile: 5-LOX vs. COX Enzymes
An ideal 5-LOX inhibitor should exhibit high selectivity for its target enzyme over other related enzymes in the arachidonic acid pathway, particularly the cyclooxygenase (COX-1 and COX-2) enzymes. Inhibition of COX-1 is associated with gastrointestinal side effects, while COX-2 is a key target for many anti-inflammatory drugs. The selectivity of this compound against COX enzymes has not been publicly documented. A comprehensive evaluation would require determining its IC50 values for COX-1 and COX-2.
Table 2: Comparative Selectivity of Lipoxygenase and Cyclooxygenase Inhibitors
| Compound | 5-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX/5-LOX) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Zileuton | 0.5 - 1.0 | >100 | >100 | >100 |
| Indomethacin | >100 | 0.01 - 0.1 | 0.1 - 1.0 | <0.01 |
| Celecoxib | >10 | >10 | 0.04 - 0.4 | >25 (for COX-2) |
Note: A higher selectivity ratio indicates greater selectivity for 5-LOX over COX enzymes.
Experimental Protocols
To facilitate the independent evaluation and comparison of this compound, detailed methodologies for key experiments are provided below.
In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This assay measures the ability of a compound to inhibit the activity of purified 5-lipoxygenase by monitoring the formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which absorbs light at 234 nm.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound and other test compounds
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
UV-transparent microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the test compound (e.g., this compound) or vehicle control.
-
Add the purified 5-lipoxygenase to the reaction mixture and incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately monitor the increase in absorbance at 234 nm over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cellular 5-Lipoxygenase Inhibition Assay (Human Whole Blood)
This assay assesses the inhibitory activity of a compound in a more physiologically relevant environment by measuring the production of leukotriene B4 (LTB4), a downstream product of 5-LOX activity, in human whole blood.
Materials:
-
Freshly drawn human whole blood
-
Calcium ionophore A23187 (stimulant)
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification
-
Microplate reader
Procedure:
-
Pre-incubate aliquots of human whole blood with various concentrations of the test compound or vehicle control at 37°C.
-
Stimulate 5-LOX activity by adding calcium ionophore A23187 and continue the incubation.
-
Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Quantify the concentration of LTB4 in the plasma using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of LTB4 production for each inhibitor concentration and determine the IC50 value.
Visualizing the Mechanism of Action
To understand the context of this compound's activity, the following diagrams illustrate the arachidonic acid signaling pathway and a general experimental workflow for evaluating enzyme inhibitors.
Caption: The Arachidonic Acid Signaling Pathway.
Caption: General Experimental Workflow for IC50 Determination.
Conclusion
This compound is a potent inhibitor of 5-lipoxygenase, a critical enzyme in the inflammatory cascade. While publicly available data on its specific potency and selectivity are limited, this guide provides a framework for its evaluation by presenting comparative data for other well-known 5-LOX inhibitors and detailing the necessary experimental protocols. Further research to quantify the IC50 of this compound for 5-LOX and to determine its selectivity against COX-1 and COX-2 is essential to fully characterize its therapeutic potential. The provided methodologies and comparative data will aid researchers in designing and interpreting experiments aimed at elucidating the precise pharmacological profile of this compound.
Replicating Published Findings: A Comparative Guide to 5-Lipoxygenase Inhibition with CBS-1114 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the 5-lipoxygenase (5-LOX) inhibitor, CBS-1114 hydrochloride, with commonly used alternatives. Due to a lack of publicly available, direct comparative studies involving this compound, this document outlines the established characteristics of alternative compounds and provides a detailed experimental protocol to enable researchers to generate their own comparative data.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] Inhibition of 5-LOX is a key therapeutic strategy for a variety of inflammatory diseases. This compound is a potent 5-LOX inhibitor with potential for research in inflammation and related disorders.[3] To effectively evaluate its potential, it is crucial to compare its performance against established 5-LOX inhibitors. This guide focuses on two such alternatives: Zileuton and Nordihydroguaiaretic acid (NDGA).
Comparative Analysis of 5-LOX Inhibitors
| Inhibitor | Target | Reported IC50 Value(s) | Key Characteristics |
| Zileuton | 5-Lipoxygenase | 0.56 µM (dog blood), 2.3 µM (rat blood), 2.6 µM (human blood) | Orally active, approved for the treatment of asthma.[4] Functions as an iron-ligand type inhibitor.[2][5] |
| Nordihydroguaiaretic acid (NDGA) | 5-Lipoxygenase (and other LOX isoforms) | 9 µM (soybean 15-LO), 15 µM (potato 5-LO)[6] | A non-selective lipoxygenase inhibitor with antioxidant properties.[7] Often used as a reference compound in in vitro assays. |
| This compound | 5-Lipoxygenase | Not publicly available | Potent 5-lipoxygenase inhibitor.[3] |
Experimental Protocols
To facilitate the direct comparison of this compound with other 5-LOX inhibitors, a detailed protocol for an in vitro 5-lipoxygenase inhibition assay is provided below. This protocol is adapted from established methodologies and can be used to determine the IC50 values of the compounds in a controlled experimental setting.[8][9][10]
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric Method)
This assay measures the ability of an inhibitor to block the 5-LOX-catalyzed conversion of a substrate (e.g., linoleic acid or arachidonic acid) to its corresponding hydroperoxide. The formation of the hydroperoxide can be monitored by measuring the increase in absorbance at 234 nm.
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato tubers or human recombinant)
-
Substrate: Linoleic acid or Arachidonic acid
-
Inhibitors: this compound, Zileuton, NDGA
-
Assay Buffer: e.g., 0.1 M Tris-HCl, pH 7.4 or 0.2 M Borate buffer, pH 9.0[6][10]
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the 5-LOX enzyme in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Prepare a stock solution of the substrate (linoleic acid or arachidonic acid) in ethanol.
-
Prepare stock solutions of this compound, Zileuton, and NDGA in DMSO.
-
Create a series of dilutions for each inhibitor in the assay buffer to determine the IC50 value. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Protocol:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control - DMSO in assay buffer)
-
5-LOX enzyme solution
-
-
Incubate the mixture at room temperature for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Immediately begin monitoring the increase in absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for the control (no inhibitor) and each inhibitor concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizing the 5-Lipoxygenase Pathway and Experimental Workflow
To further aid in understanding the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Simplified 5-Lipoxygenase (5-LOX) signaling pathway and the point of inhibition.
Caption: Experimental workflow for the in vitro 5-LOX inhibition assay.
References
- 1. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of CBS-1114 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals handling CBS-1114 hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) detailing the disposal procedures for this compound (CAS No. 33244-00-7) is not readily found in general searches, this guide provides a procedural framework to ascertain and implement the correct disposal protocol.
The primary and most crucial step is to consult the Safety Data Sheet (SDS) provided by the manufacturer or supplier from whom the this compound was procured. This document is the definitive source of information regarding the chemical's hazards, handling, storage, and disposal. If the SDS is not physically present with the chemical, it should be requested directly from the supplier.
In the absence of a specific SDS, the following general principles for the disposal of research-grade chemical compounds should be strictly followed, always in accordance with local, state, and federal regulations.
General Disposal Workflow for Laboratory Chemicals
The process for determining the appropriate disposal method for a chemical like this compound involves a series of logical steps to ensure safety and compliance.
Key Procedural Steps for Disposal:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat. The specific type of glove and any additional required PPE will be specified in the manufacturer's SDS.
-
Waste Segregation: Do not mix this compound with other chemical waste unless explicitly instructed to do so by the SDS or your institution's Environmental Health & Safety (EHS) office. Improper mixing can lead to dangerous chemical reactions.
-
Containerization: Use a designated, properly labeled, and sealed hazardous waste container that is compatible with the chemical. The container should be clearly marked with the chemical name ("this compound"), CAS number ("33244-00-7"), and any relevant hazard symbols as indicated in the SDS.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with institutional guidelines as well as local, state, and federal regulations. This typically involves disposal through a licensed hazardous waste management company. Never dispose of chemical waste down the drain or in regular trash.
Quantitative Data and Experimental Protocols:
Quantitative data regarding disposal, such as concentration limits for neutralization or specific quantities for packaging, will be found in Section 13 of the manufacturer's SDS . Similarly, any experimental protocols related to the safe handling or potential degradation of this compound for disposal purposes would be detailed in the SDS or in specific literature from the manufacturer. In the absence of this specific information, deferring to your institution's EHS department is the safest course of action. They can provide institution-approved protocols for managing and disposing of novel or less common research chemicals.
By adhering to this structured approach, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guide for Handling CBS-1114 Hydrochloride
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for CBS-1114 hydrochloride based on general laboratory safety principles for hazardous chemicals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound. This product is intended for research use only.
This compound is a potent 5-lipoxygenase inhibitor and should be handled with care as a potentially hazardous chemical. The following procedures are based on established guidelines for handling potent research compounds and hydrochloride salts.
I. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the final and critical barrier to exposure. The following PPE is mandatory when handling this compound.
| Body Area | Required PPE | Specifications and Rationale |
| Torso/Body | Laboratory Coat | A standard lab coat should be worn to protect against minor spills and contamination. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when immersion is possible, heavier-duty gloves such as neoprene or Silver Shield gloves should be worn. Always use two pairs of nitrile gloves (double-gloving) for added protection.[1] Gloves should be inspected before use and changed immediately if contaminated. |
| Eyes/Face | Safety Goggles or Safety Glasses with Side Shields | To protect the eyes from splashes, mists, or dust. Safety goggles that form a seal around the eyes offer the best protection against chemical splashes.[2][3] |
| Face Shield | A face shield must be worn in addition to safety goggles whenever there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[1][3] | |
| Respiratory | N95 Respirator or Higher | For handling small quantities of the solid compound where dust generation is minimal, an N95 respirator may be sufficient. For procedures with a higher potential for aerosolization or when handling larger quantities, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[3] All handling of the solid should ideally be done in a chemical fume hood. |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe shoes are required to protect the feet from spills and falling objects.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Preparations:
-
Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid and liquid chemical containment and cleanup must be available in the immediate vicinity.
-
Waste Containers: Prepare properly labeled, sealed containers for solid and liquid hazardous waste in advance.[4]
2. Handling the Solid Compound:
-
Weighing: Weigh the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Static Control: Use anti-static tools and equipment to minimize the dispersal of the powdered compound.
-
Avoid Skin Contact: Use spatulas and other appropriate tools to handle the solid. Avoid direct contact with skin.
3. Solution Preparation:
-
Solvent Selection: Refer to the product's technical data sheet for appropriate solvents.
-
Dissolving: Add the solvent to the solid slowly and carefully. If the hydrochloride salt is dissolved in an aqueous solution, be aware that the solution may be acidic.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling Decontamination:
-
Surface Cleaning: Decontaminate all work surfaces, equipment, and glassware that have come into contact with this compound. A thorough wipe-down with soap and water followed by an appropriate solvent rinse is a common method.[5]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed first, followed by the lab coat, and then eye and respiratory protection. Wash hands thoroughly with soap and water after removing all PPE.
III. Disposal Plan: Step-by-Step Waste Management
The primary principle for the disposal of laboratory waste is to never dispose of hazardous chemicals down the drain or in the regular trash.[4][6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as used weighing papers, contaminated pipette tips, and disposable gloves, in a designated, labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a separate, labeled hazardous waste container. The container must be chemically compatible with the waste and have a secure, leak-proof closure.[6]
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals.[4]
2. Aqueous Waste Neutralization (if applicable and approved):
-
For dilute aqueous solutions of this compound, neutralization of the acidic solution may be recommended by your institution's EHS department prior to collection for disposal.[6]
-
If approved, slowly and carefully add a weak base, such as sodium bicarbonate, to the acidic waste while stirring in a well-ventilated area.[7]
-
Monitor the pH of the solution and continue adding the base until the pH is between 6.0 and 8.0.[6]
-
Once neutralized, the solution should still be collected as hazardous waste unless otherwise directed by your EHS department.
3. Container Management and Labeling:
-
Keep hazardous waste containers closed except when adding waste.[6]
-
Label all waste containers with "Hazardous Waste" and a detailed description of the contents, including "this compound waste" and any solvents present.[4]
4. Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety department. Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Experimental Workflow Visualization
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
